Salbutamol-d9
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675541 | |
| Record name | Albuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-73-2 | |
| Record name | Albuterol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Salbutamol-d9 and its primary use in research?
Salbutamol-d9: A Technical Guide for Researchers
An In-depth Examination of Deuterated Salbutamol as an Internal Standard in Quantitative Bioanalysis
This compound is the deuterated analog of Salbutamol, a widely recognized short-acting β2-adrenergic receptor agonist used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The "-d9" designation signifies that nine hydrogen atoms on the tert-butyl group of the Salbutamol molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an indispensable tool in research, particularly in the fields of pharmacokinetics, clinical chemistry, and anti-doping analysis[3][4].
Primary Use in Research: The Gold Standard Internal Standard
The principal application of this compound in a research context is its use as an internal standard (IS) for the precise quantification of Salbutamol in complex biological matrices such as plasma and urine[1][3][4]. It is employed in analytical techniques that couple chromatographic separation with mass spectrometric detection, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6].
The utility of this compound as an IS is rooted in the principles of isotope dilution mass spectrometry. Because it is chemically identical to the analyte (Salbutamol), it exhibits the same behavior during every stage of the analytical process, including extraction, chromatography, and ionization. However, due to the presence of nine deuterium atoms, it has a higher molecular weight than native Salbutamol. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
By adding a known quantity of this compound to a sample at the beginning of the workflow, researchers can accurately calculate the concentration of endogenous Salbutamol. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This method effectively corrects for variations and losses that may occur during sample preparation and instrumental analysis, thereby enhancing the accuracy, precision, and robustness of the results[5][7].
Quantitative Data
The physical and chemical properties of Salbutamol and its deuterated analog are crucial for method development in analytical chemistry.
| Property | Salbutamol | This compound |
| Synonyms | Albuterol, (±)-Salbutamol | Albuterol-d9, (±)-Salbutamol-d9 |
| Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₁₂D₉NO₃ |
| Molecular Weight | 239.31 g/mol [8] | ~248.4 g/mol [3] |
| CAS Number | 18559-94-9[8] | 1173021-73-2[3] |
Logical Framework for Isotope Dilution Analysis
The diagram below illustrates the fundamental principle of using this compound as an internal standard in a quantitative bioanalytical workflow.
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of Salbutamol in biological fluids using this compound as an internal standard, based on established LC-MS/MS methodologies[5][6][9][10].
Methodology for Salbutamol Quantification in Porcine Urine
This protocol is adapted from a validated method for detecting Salbutamol enantiomers in porcine urine, a common matrix for metabolism and excretion studies[5][9].
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Hydrolysis: Urine samples are first treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites back to the parent Salbutamol.
-
Initial SPE: The hydrolyzed sample is subjected to a primary solid-phase extraction using an Abs-Elut Nexus SPE cartridge[5][9].
-
Secondary SPE: A subsequent clean-up step is performed using a Bond Elut Phenylboronic Acid (PBA) SPE cartridge for enhanced specificity[5][9].
-
Elution & Reconstitution: The final extract is eluted, evaporated to dryness, and then reconstituted in the mobile phase for analysis. This compound internal standard is added prior to the extraction process.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm x 100mm; 5μm)[5][9].
-
Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium formate in methanol[5][9].
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow Visualization
The following diagram provides a visual representation of the analytical workflow for Salbutamol quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salbutamol in the Management of Asthma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical Structure and Properties of Salbutamol-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol-d9 is the deuterated analog of Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound. Its primary utility lies in its role as a stable isotope-labeled internal standard for the highly accurate quantification of Salbutamol in biological matrices and pharmaceutical formulations using mass spectrometry-based methods. This document details its physicochemical properties, provides insights into its synthesis, and outlines its application in analytical methodologies. Furthermore, it describes the mechanism of action of Salbutamol through the β2-adrenergic signaling pathway.
Chemical Structure and Properties
This compound is structurally identical to Salbutamol, with the exception of nine hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic labeling is strategically placed on the tert-butyl group, a region of the molecule less susceptible to metabolic alteration, thus ensuring its stability and co-elution with the unlabeled analyte during chromatographic separation.
Chemical Structure:
-
IUPAC Name: 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-(hydroxymethyl)phenol[1]
-
Synonyms: (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9
The molecular structure of this compound is as follows:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. Data for unlabeled Salbutamol is included for comparison.
| Property | This compound | Salbutamol |
| Chemical Formula | C₁₃H₁₂D₉NO₃ | C₁₃H₂₁NO₃ |
| Molecular Weight | 248.37 g/mol [2] | 239.31 g/mol |
| Appearance | White to off-white solid[3] | White crystalline powder |
| Melting Point | Not explicitly reported, expected to be similar to Salbutamol | 157-160 °C |
| Boiling Point | Not available | Not available |
| pKa | Not explicitly reported, expected to be similar to Salbutamol | 9.07, 10.37 |
| Solubility | Slightly soluble in methanol and water[2] | Sparingly soluble in water, soluble in ethanol |
| Storage Conditions | -20°C[3] | Room temperature |
Spectroscopic Data
The isotopic labeling of this compound results in distinct spectroscopic signatures compared to its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts of Salbutamol (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.35 | d | Aromatic CH |
| 6.95 | d | Aromatic CH |
| 6.85 | dd | Aromatic CH |
| 4.85 | t | CH-OH |
| 4.65 | s | CH₂-OH |
| 3.15 | m | CH₂-N |
| 1.35 | s | C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for the application of this compound. The nine deuterium atoms result in a mass shift of +9 Da compared to unlabeled Salbutamol.
Mass Spectrometry Data:
| Parameter | This compound | Salbutamol |
| [M+H]⁺ | m/z 249.2 | m/z 240.2 |
| Isotopic Purity | >99% (d₉)[2] | N/A |
The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is crucial for its use as an internal standard. The deuterated tert-butyl group influences the fragmentation, leading to characteristic product ions that can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative analyses.
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic routes for Salbutamol can be adapted to introduce the deuterium labels. A common industrial synthesis of Salbutamol starts from 4-hydroxyacetophenone[4]. The introduction of the deuterated tert-butyl group can be achieved by using deuterated tert-butylamine in the amination step. The synthesis of deuterated tert-butylamine can be accomplished through various methods, including the reaction of deuterated isobutylene with ammonia or the reduction of deuterated pivalonitrile.
A generalized synthetic workflow is depicted below:
Caption: A simplified workflow for the synthesis of this compound.
Pharmacological Action: β2-Adrenergic Receptor Signaling Pathway
Salbutamol, and by extension this compound, exerts its therapeutic effect as a selective agonist of the β2-adrenergic receptor, which is predominantly found on the smooth muscle cells of the airways. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to bronchodilation.
Upon binding of Salbutamol to the β2-adrenergic receptor, the associated Gs protein is activated. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.
The signaling pathway is illustrated in the following diagram:
Caption: The β2-adrenergic receptor signaling pathway activated by Salbutamol.
Experimental Protocols: Quantification of Salbutamol using this compound as an Internal Standard
This compound is primarily used as an internal standard in quantitative analysis of Salbutamol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.
Sample Preparation (Human Plasma)
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay requirements).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water). The gradient or isocratic elution will depend on the specific method.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Salbutamol: Precursor ion (m/z 240.2) → Product ion (e.g., m/z 148.1)
-
This compound: Precursor ion (m/z 249.2) → Product ion (e.g., m/z 157.1)
-
The workflow for a typical quantitative analysis is as follows:
Caption: A general workflow for the quantification of Salbutamol using this compound.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of Salbutamol. Its stable isotopic labeling ensures its suitability as an internal standard, enabling robust and accurate bioanalytical method development and validation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and analytical applications, serving as a valuable resource for its effective utilization in a laboratory setting. The detailed understanding of its properties and the signaling pathway of its parent compound facilitates its application in pharmacokinetic, toxicokinetic, and clinical studies.
References
The Analytical Advantage: A Technical Guide to Salbutamol-d9 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated Salbutamol (Salbutamol-d9) as an internal standard in the quantitative analysis of non-deuterated Salbutamol. We delve into the core principles, experimental methodologies, and comparative data that underscore the superiority of using a stable isotope-labeled standard for achieving accurate, precise, and robust analytical results, particularly in complex biological matrices.
The Principle of Isotopic Dilution: Why Deuterated Standards are the Gold Standard
In quantitative mass spectrometry, the use of an internal standard is fundamental to correct for analytical variability. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" because they exhibit nearly identical physicochemical properties to the analyte of interest (the non-deuterated Salbutamol).[1] By introducing a known quantity of this compound into a sample at the initial stage of preparation, it experiences the same potential for loss during extraction, derivatization, and any fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1]
Because the deuterated standard and the analyte co-elute and ionize with very similar efficiency, the ratio of their signals remains constant even if the absolute signal intensities vary. This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and precision of the quantification.[2]
Comparative Analysis: Salbutamol vs. This compound
The primary distinction between Salbutamol and this compound lies in their mass, a difference readily detected by a mass spectrometer. This mass shift is crucial for differentiating the analyte from the internal standard without compromising their chemical and chromatographic similarities.
| Parameter | Salbutamol | This compound | Rationale for Comparison |
| Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₁₂D₉NO₃ | The replacement of 9 hydrogen atoms with deuterium atoms results in a significant and predictable mass increase. |
| Molecular Weight | ~239.3 g/mol | ~248.4 g/mol | This mass difference allows for distinct detection by the mass spectrometer. |
| Precursor Ion (m/z) | 240.2 | 249.1 | These are the mass-to-charge ratios of the protonated molecules, which are selected in the first stage of tandem mass spectrometry.[3] |
| Product Ions (m/z) | 166, 148.1 | 166.99, 148.59 | These are characteristic fragment ions produced by collision-induced dissociation, used for confirmation and quantification.[3][4] |
| Collision Energy (V) | ~20-25 | ~20 | This is the energy applied to induce fragmentation of the precursor ion. Similar energies are often used for the analyte and its deuterated analog.[3] |
| Retention Time (min) | ~1.29 - 4.7 | ~1.29 | Ideally, the analyte and internal standard should have identical retention times. The slight difference, known as an "isotope effect," is generally minimal and does not affect the quantification.[3][5] |
Experimental Protocol: Quantification of Salbutamol in Urine using LC-MS/MS with this compound Internal Standard
This section outlines a typical experimental workflow for the quantitative analysis of Salbutamol in a biological matrix like urine, employing this compound as the internal standard.
Sample Preparation
-
Aliquoting and Spiking: To a 1.0 mL aliquot of the urine sample, add a known concentration of this compound internal standard solution (e.g., 500 ng/mL).[6]
-
Hydrolysis (Optional but Recommended): To account for conjugated metabolites, enzymatic hydrolysis is often performed. Add β-glucuronidase/arylsulfatase and incubate the sample (e.g., at 37°C overnight).[3]
-
Extraction (Optional, depending on sensitivity requirements):
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE procedure can be employed. Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent.[7]
-
Direct Injection: For rapid screening or when analyzing higher concentrations, a "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with a suitable solvent before injection.[6]
-
-
Reconstitution: If an evaporation step is used after elution, reconstitute the dried extract in the mobile phase to a final volume.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.[4][5]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).[4]
-
Flow Rate: A flow rate in the range of 0.4 - 1.0 mL/min is often employed.[5]
-
Injection Volume: Typically 10 µL of the prepared sample is injected.[5][6]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for Salbutamol analysis.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the specific precursor-to-product ion transitions for both Salbutamol and this compound.[5]
-
Data Acquisition: The peak areas for the specified transitions of both the analyte and the internal standard are recorded.
-
Data Analysis
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of Salbutamol and a constant concentration of this compound. The peak area ratio of Salbutamol to this compound is plotted against the concentration of Salbutamol.
-
Quantification: The concentration of Salbutamol in the unknown samples is determined by calculating their peak area ratios and interpolating the concentration from the linear regression of the calibration curve.
Visualizing the Process and Mechanism
Analytical Workflow
The following diagram illustrates the key stages in the quantitative analysis of Salbutamol using a deuterated internal standard.
Caption: A typical experimental workflow for Salbutamol quantification.
Salbutamol's Signaling Pathway
Salbutamol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, initiating a signaling cascade that leads to bronchodilation.
Caption: The β2-adrenergic receptor signaling pathway initiated by Salbutamol.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Salbutamol in complex matrices. Its near-identical chemical and physical properties to the non-deuterated analyte ensure that it effectively compensates for variations throughout the analytical process. This technical guide provides the foundational knowledge, a practical experimental framework, and visual aids to assist researchers and scientists in developing and implementing robust analytical methods for Salbutamol, ultimately leading to higher quality data in research, clinical, and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetdergikafkas.org [vetdergikafkas.org]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. dshs-koeln.de [dshs-koeln.de]
The Role of Salbutamol-d9 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Salbutamol-d9 as an internal standard in the quantitative analysis of salbutamol. By leveraging the principle of isotopic dilution, this compound provides a robust and accurate method for therapeutic drug monitoring, pharmacokinetic studies, and anti-doping control.
Core Principle: Isotopic Dilution Mass Spectrometry
This compound is a stable isotope-labeled (SIL) analog of salbutamol, where nine hydrogen atoms have been replaced with deuterium.[1] This subtle modification in mass does not significantly alter its chemical and physical properties. Consequently, this compound co-elutes with the unlabeled salbutamol during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[2][3] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
The fundamental principle behind its use is isotopic dilution. A known quantity of this compound is added to a sample containing an unknown quantity of salbutamol.[2] The internal standard acts as a reference, compensating for any analyte loss during sample preparation and variations in instrument response.[4] The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used to calculate the precise concentration of salbutamol in the original sample.
Visualization of the Isotopic Dilution Principle
The following diagram illustrates the core concept of using this compound as an internal standard in quantitative analysis.
Caption: Principle of Isotopic Dilution with this compound.
Experimental Protocols
The quantification of salbutamol using this compound as an internal standard typically involves sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are representative protocols for different biological matrices.
1. Direct Injection for Urine Samples
This method is rapid and requires minimal sample preparation.
-
Sample Preparation :
-
Thaw frozen urine samples at room temperature.[5]
-
To a 200 µL aliquot of urine, add 10 µL of an internal standard solution containing this compound (e.g., 500 ng/mL in methanol).[5][6]
-
For the analysis of total salbutamol (free and glucuronidated), perform enzymatic hydrolysis by adding 25 µL of β-glucuronidase and incubating at 50°C for 1 hour.[6][7]
-
If hydrolysis is not required, proceed to the next step.
-
Vortex mix the sample for a few seconds.[6]
-
Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.[2]
-
2. Protein Precipitation for Plasma/Serum Samples
This protocol is suitable for removing proteins from plasma or serum samples that can interfere with the analysis.
-
Sample Preparation :
-
To a 200 µL aliquot of plasma or serum, add the internal standard solution (Salbutamol-d3 or -d9).[8]
-
Add a protein precipitating agent, such as methanol, and vortex.[8]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE) for Cleaner Samples
SPE provides a more thorough cleanup and can be used for various matrices, including urine and plasma.
-
Sample Preparation :
-
To a 2.5 mL aliquot of the sample, add the internal standard.[7]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[7]
-
Load the sample onto the conditioned cartridge.[7]
-
Wash the cartridge with water to remove interfering substances.[7]
-
Elute the analyte and internal standard with a suitable solvent, such as a mixture of methanol and acetonitrile.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Visualization of the Experimental Workflow
The diagram below outlines a typical workflow for the quantification of salbutamol using this compound.
Caption: General experimental workflow for salbutamol analysis.
Data Presentation
The following tables summarize the quantitative data from various studies that have utilized deuterated salbutamol as an internal standard.
Table 1: LC-MS/MS Parameters for Salbutamol and Deuterated Internal Standards
| Parameter | Description |
| Chromatographic Column | Inertsil® ODS-3V C18 (150×4.6 mm, 5µm)[8], Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm)[9] |
| Mobile Phase | Acetonitrile and 5mM ammonium acetate[8], Methanol with 0.1% formic acid and 0.05:2:98 formic acid/methanol/water[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| MRM Transitions (Salbutamol) | m/z 240 → 148[2][8], m/z 240 → 166[8] |
| MRM Transitions (Salbutamol-d3) | m/z 244 → 151[8] |
| MRM Transitions (Salbutamol-d6) | m/z 246 → 148[2] |
| MRM Transitions (this compound) | Data not explicitly found in the provided search results. |
Table 2: Validation Parameters for Salbutamol Quantification using Deuterated Internal Standards
| Parameter | Matrix | Value | Reference |
| Linearity Range | Plasma | 0.15 - 24 ng/mL | [8] |
| Urine | 0.4 - 1244.9 ng/mL | [6] | |
| Lower Limit of Quantification (LLOQ) | Plasma | 0.15 ng/mL | [8] |
| Urine | 0.17 ng/mL | [6] | |
| Serum | 8.3 pg/mL | [6] | |
| Inter-day Precision (%RSD) | Urine (200 ng/mL) | 14.1% | [2] |
| Urine (500 ng/mL) | 7.1% | [2] | |
| Urine (1000 ng/mL) | 4.8% | [2] | |
| Recovery | Urine | 83.82 - 102.33% | [10] |
| Pork | 93.8 - 107.3% | [11] | |
| Matrix Effect | Urine (Salbutamol) | 86.1 - 93.7% | [5] |
| Urine (Salbutamol-4'-O-sulfate) | 68.4 - 70.3% | [5] |
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of salbutamol in various biological matrices. Its chemical similarity to the analyte ensures it effectively tracks and corrects for variations throughout the analytical process. The use of isotopic dilution with LC-MS/MS offers high sensitivity and specificity, making it the gold standard for applications ranging from clinical research to regulatory testing. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for salbutamol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-accuracy measurement procedure for salbutamol, ractopamine, and clenbuterol in pork by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Salbutamol-d9: Commercial Availability and Analytical Applications for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Salbutamol-d9, a deuterated internal standard crucial for the accurate quantification of the widely used bronchodilator, Salbutamol. This document outlines key commercial suppliers, product specifications, and detailed experimental protocols for its application in analytical methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound serves as an indispensable tool in pharmacokinetic studies, therapeutic drug monitoring, and doping control analysis, ensuring the precision and reliability of analytical data. Its stable isotope-labeled structure allows it to mimic the behavior of unlabeled Salbutamol during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
Commercial Suppliers and Product Specifications
This compound is readily available from several reputable chemical suppliers that specialize in reference standards and research chemicals. These suppliers offer the compound in various quantities with high isotopic and chemical purity, typically accompanied by a Certificate of Analysis. Below is a summary of key suppliers and their product specifications.
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Cayman Chemical | 25234 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.4 | ≥99% deuterated forms (d₁-d₉)[1][2] |
| Simson Pharma Limited | Not specified | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | High quality, CoA provided |
| Veeprho | DVE001122 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | In Stock, for analytical and pharmacokinetic research[3] |
| MedchemExpress | HY-B1037S2 | 1173021-73-2 | Not specified | Not specified | 98.00% |
| Axios Research | AR-S01051 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | Not specified |
| Clinivex | RCLSTLS172 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.37 | For Research and Development purposes |
| Biomol (distributor) | Cay25234-500 | 1173021-73-2 | C₁₃H₁₂D₉NO₃ | 248.4 | >99% deuterated forms (d₁-d₉) |
Note: Availability, catalog numbers, and pricing are subject to change. Researchers should consult the suppliers' websites for the most current information.
Experimental Protocols: Application of this compound in Bioanalysis
This compound is predominantly used as an internal standard (IS) for the quantification of Salbutamol in biological matrices. The following sections detail common methodologies for LC-MS/MS and GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the sensitive and selective quantification of Salbutamol. The use of this compound (or other deuterated analogs like d3 or d6) is critical for achieving accurate and precise results.
1. Sample Preparation:
The choice of sample preparation method depends on the biological matrix and the required limit of quantification.
-
Direct Injection: For urine samples with expected high concentrations of Salbutamol, a simple "dilute-and-shoot" approach can be employed. Urine samples are fortified with a known concentration of this compound, and an aliquot is directly injected into the LC-MS/MS system.[1] This method is rapid but may be susceptible to matrix effects.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a common and straightforward technique. A precipitating agent, such as methanol, is added to the sample, which has been spiked with this compound. After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup of the sample, reducing matrix effects and improving sensitivity. For urine samples, hydrolysis with β-glucuronidase/arylsulfatase may be performed prior to extraction to measure both free and conjugated Salbutamol.[3] The sample, spiked with this compound, is loaded onto an appropriate SPE cartridge (e.g., Oasis HLB). After washing to remove interferences, the analytes are eluted with a suitable solvent, evaporated, and reconstituted for analysis.[3]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used for the separation of Salbutamol.[4] For chiral separations of Salbutamol enantiomers, specialized columns like the Astec CHIROBIOTIC™ T HPLC column are employed.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with an organic modifier. For example, a gradient elution with 5 mM ammonium formate in water and methanol can be used.[3][5]
-
Flow Rate: Flow rates are typically in the range of 0.4 to 1.0 mL/min.[3]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for Salbutamol analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Salbutamol and this compound are monitored.
-
Salbutamol transitions: m/z 240 → 148, m/z 240 → 166.
-
Salbutamol-d3 transition: m/z 244 → 151.
-
Salbutamol-d6 transition: m/z 246 → 148.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS/MS for this application, GC-MS can also be used for the quantification of Salbutamol, particularly in doping control.
1. Sample Preparation:
Sample preparation for GC-MS is more extensive and typically involves:
-
Enzymatic Hydrolysis: To deconjugate Salbutamol metabolites.[6]
-
Extraction: Solid-phase or liquid-liquid extraction to isolate the analyte.[6]
-
Derivatization: Salbutamol is a polar compound and requires derivatization to improve its volatility and chromatographic properties for GC analysis. A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a HP Ultra-1, is suitable for separating the derivatized Salbutamol.[6]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to detect specific ions of the derivatized Salbutamol and the internal standard.
Procurement Workflow for this compound
The following diagram illustrates a typical workflow for a research organization to procure a chemical reference standard like this compound.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. caymanchem.com [caymanchem.com]
- 3. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Salbutamol-d9: A Technical Guide to its Certificate of Analysis and Product Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and product specifications for Salbutamol-d9. It is designed to be an in-depth resource for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their work. This document details the key quality attributes, analytical methodologies, and biological context of this compound, ensuring its appropriate and effective use in scientific research.
Product Information and Specifications
This compound is a deuterated analog of Salbutamol, a well-known short-acting β2-adrenergic receptor agonist. The incorporation of nine deuterium atoms provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of Salbutamol in biological matrices by mass spectrometry.[1][2]
General Information
| Parameter | Specification |
| Chemical Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol |
| Synonyms | (±)-Albuterol-d9, (±)-Salbutamol-d9, DL-Salbutamol-d9 |
| CAS Number | 1173021-73-2 |
| Molecular Formula | C₁₃H₁₂D₉NO₃ |
| Molecular Weight | Approximately 248.37 g/mol |
Physicochemical Properties
| Parameter | Specification |
| Appearance | White to off-white or pale yellow solid |
| Solubility | Slightly soluble in methanol and water |
| Storage | Long-term storage at -20°C is recommended. |
Quality Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) |
| Identity (by ¹H-NMR and MS) | Conforms to structure |
Analytical Data from Certificate of Analysis
The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound.
Chromatographic Purity
| Method | Result |
| HPLC-UV (at 276 nm) | ≥99.0% |
Isotopic Purity by Mass Spectrometry
| Isotopic Species | Relative Abundance |
| d₉ | >98% |
| d₈ | <2% |
| d₇ | <0.5% |
| d₀-d₆ | Not Detected |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is designed to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
This protocol verifies the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Procedure:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals and assign them to the corresponding protons in the Salbutamol structure. The absence of signals in the tert-butyl and methyl-d₃ regions confirms deuteration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This method confirms the isotopic distribution and purity of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
-
Chromatographic Conditions: Use the same HPLC conditions as described in section 3.1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor appropriate precursor to product ion transitions (e.g., m/z 249.2 → 154.2).
-
Potential non-deuterated Salbutamol (d₀): m/z 240.2 → 148.1.
-
-
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in the mobile phase.
-
Procedure:
-
Infuse the sample into the mass spectrometer to optimize the MRM transitions.
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Analyze the data to determine the relative abundance of the d₉ species compared to other isotopic variants.
-
Signaling Pathways and Mechanism of Action
Salbutamol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of these receptors on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: Salbutamol's β2-Adrenergic Signaling Pathway.
In addition to its bronchodilatory effects, recent research suggests that Salbutamol may also possess anti-inflammatory properties. This is thought to occur through the modulation of the extracellular signal-regulated kinase (ERK) pathway.
Caption: Salbutamol's Anti-Inflammatory Pathway.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
References
Technical Guide: Salbutamol-d9 Handling and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the proper handling, storage, and use of Salbutamol-d9. The following sections detail safety protocols, storage conditions, and experimental procedures to ensure the integrity and accurate application of this deuterated internal standard in a research environment.
Compound Information and Properties
This compound is the deuterated form of Salbutamol, a short-acting β2-adrenergic receptor agonist. It is primarily utilized as an internal standard for the quantification of Salbutamol in biological matrices by mass spectrometry.[1][2] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled analyte.[3]
| Property | Value | Reference |
| Synonyms | (±)-Albuterol-d9, DL-Salbutamol-d9 | [2] |
| Molecular Formula | C₁₃H₁₂D₉NO₃ | [2] |
| Molecular Weight | 248.4 g/mol | [2] |
| CAS Number | 1173021-73-2 | [2] |
| Formulation | Typically a solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [2] |
Safety, Handling, and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, proper laboratory safety protocols should always be followed.[4] Some suppliers indicate that it may be harmful if swallowed, cause serious eye irritation, and may cause an allergic skin reaction.[5]
General Handling Precautions:
-
Avoid inhalation of dust and formation of aerosols.[4]
-
Prevent contact with skin and eyes.[4]
-
Use in a well-ventilated area or with appropriate exhaust ventilation.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the handling area.[1]
| Personal Protective Equipment (PPE) | Specification | Reference |
| Eye Protection | Safety goggles with side-shields. | [4] |
| Hand Protection | Impermeable protective gloves. | [4][5] |
| Skin and Body Protection | Laboratory coat or impervious clothing. | [4] |
| Respiratory Protection | A suitable respirator should be used if dust is generated. | [4] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[4]
-
Skin Contact: Rinse skin with plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]
Storage and Stability
Proper storage is critical to maintain the chemical and isotopic integrity of this compound.
| Condition | Recommendation | Reference |
| Temperature (Solid) | -20°C for long-term storage. | [2][4] |
| Temperature (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Shipping | Typically shipped at room temperature in the continental US. | [2] |
| Stability (Solid) | Stable for at least 4 years when stored at -20°C. | [2] |
| Container | Keep container tightly sealed in a cool, well-ventilated area. | [4] |
| Environmental Factors | Protect from direct sunlight and sources of ignition. | [4] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. | [4] |
Experimental Protocols
This compound is primarily used as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of Salbutamol.
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.
Methodology:
-
Reconstitution of Solid Standard:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid in an appropriate aprotic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). This compound is slightly soluble in methanol.[2]
-
If particulates are visible after vortexing, sonication for 10-15 minutes can aid dissolution.
-
-
Preparation of Stock Solution:
-
This initial reconstituted solution serves as the primary stock solution.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the stock solution with the same solvent or a solvent compatible with the analytical method (e.g., mobile phase) to create working solutions at the desired concentrations for spiking into calibration standards and unknown samples.
-
-
Storage of Solutions:
References
The Pivotal Role of Salbutamol-d9 in Pharmacokinetic and Pharmacodynamic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Salbutamol-d9, a deuterated form of the beta-2 adrenergic agonist Salbutamol, in the realm of pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document will elucidate the fundamental principles behind its use, detail experimental applications, and present relevant data to underscore its importance in generating robust and reliable preclinical and clinical data.
Introduction: The Need for Precision in Pharmacokinetics and Pharmacodynamics
Salbutamol is a widely prescribed bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Furthermore, correlating the drug's concentration in the body with its physiological effects, or pharmacodynamics, is fundamental to drug development.
Achieving accurate and precise quantification of salbutamol in biological matrices is challenging due to potential variability in sample preparation, instrument response, and matrix effects. This is where isotopically labeled internal standards, such as this compound, play a critical and indispensable role.
The Core Function of this compound: An Ideal Internal Standard
The primary and most critical role of this compound in pharmacokinetic studies is as an internal standard for quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known and constant concentration.[2]
This compound is an ideal internal standard for salbutamol analysis for several key reasons:
-
Co-elution with the Analyte: Due to its near-identical chemical structure, this compound exhibits the same chromatographic behavior as salbutamol, meaning they elute at the same time from the LC column. This ensures that both compounds experience the same ionization conditions in the mass spectrometer.
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte (salbutamol) is mirrored by a proportional loss of the internal standard (this compound). This allows for accurate correction of any variability in the extraction process.
-
No Interference with Analyte Detection: this compound is distinguished from salbutamol by its higher mass due to the nine deuterium atoms. This mass difference is easily resolved by a mass spectrometer, allowing for independent quantification of both the analyte and the internal standard without mutual interference.
-
Minimal Kinetic Isotope Effect: The substitution of hydrogen with deuterium atoms in this compound does not significantly alter its intrinsic pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect" where the deuterated compound is metabolized more slowly.[3][4][5] However, for its role as an internal standard in bioanalytical methods, this effect is generally negligible and does not impact the accuracy of the measurement of the parent drug, salbutamol.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, providing the highest level of accuracy and precision.
This compound in Pharmacokinetic Studies: Enabling Accurate Data
The application of this compound is fundamental to accurately defining the pharmacokinetic profile of salbutamol. By ensuring reliable quantification, researchers can confidently determine key PK parameters.
Representative Pharmacokinetic Parameters of Salbutamol
The following table summarizes typical pharmacokinetic parameters of salbutamol in humans following different routes of administration. The accuracy of these values relies on robust bioanalytical methods, which commonly employ a deuterated internal standard like this compound.
| Parameter | Intravenous Administration | Oral Administration | Inhaled Administration |
| Cmax (Maximum Concentration) | Variable (dose-dependent) | 35-40 ng/mL (for 8 mg dose)[6] | Lower systemic Cmax than oral |
| Tmax (Time to Maximum Concentration) | Immediate | 3-4 hours[6] | Rapid (within minutes) |
| Bioavailability | 100% | ~50%[7] | 10-20% (systemic) |
| Half-life (t½) | ~3.9 hours[7] | 5-6 hours | ~4-6 hours |
| Volume of Distribution (Vd) | ~156 L[7] | High | High |
| Clearance (CL) | ~480 mL/min[7] | Higher than after IV | Route-dependent |
Note: These values are representative and can vary based on the patient population, formulation, and study design.
Experimental Protocol: Quantification of Salbutamol in Human Plasma using LC-MS/MS with this compound
This section outlines a typical experimental protocol for the determination of salbutamol in human plasma, highlighting the integral use of this compound.
3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquoting: Transfer 500 µL of human plasma sample, calibrator, or quality control into a clean polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube, except for blank samples. Vortex mix for 10 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile to each tube to precipitate plasma proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
This compound: m/z 249.2 → 157.1
-
-
Data Analysis: The peak area ratio of salbutamol to this compound is used to construct a calibration curve and quantify the salbutamol concentration in the unknown samples.
-
Method Validation Parameters
Bioanalytical methods utilizing this compound as an internal standard are rigorously validated to ensure their accuracy and reliability. The following table presents typical validation parameters for such a method.
| Parameter | Typical Value/Range |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
The Role of this compound in Pharmacodynamic Studies: Bridging Concentration and Effect
While this compound is not directly used to measure a pharmacodynamic effect, its role in providing accurate pharmacokinetic data is crucial for establishing a clear relationship between drug concentration and the observed physiological response (PK/PD modeling).
Salbutamol exerts its therapeutic effect by acting as an agonist at beta-2 adrenergic receptors, primarily in the smooth muscle of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.
Salbutamol's Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway
The binding of salbutamol to the beta-2 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
Figure 1: Simplified signaling pathway of Salbutamol via the beta-2 adrenergic receptor.
By providing accurate concentration-time data for salbutamol, the use of this compound allows researchers to build robust PK/PD models that can predict the onset, intensity, and duration of the bronchodilatory effect at different dose levels.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the logical relationship that makes this compound an effective internal standard.
Figure 2: Experimental workflow for a pharmacokinetic study of Salbutamol.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Salbutamol in Human Plasma and Urine using LC-MS/MS with Salbutamol-d9 Internal Standard
References
- 1. fda.gov [fda.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Salbutamol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of Salbutamol in biological matrices, such as urine and blood, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs Salbutamol-d9 as a deuterated internal standard to ensure high accuracy and precision. Due to the polar nature of Salbutamol, a chemical derivatization step to form a trimethylsilyl (TMS) derivative is required to improve its volatility and chromatographic behavior. The method is suitable for applications in clinical pharmacokinetics, therapeutic drug monitoring, and anti-doping control.
Principle
The quantitative analysis of Salbutamol by GC-MS presents a challenge due to its low volatility, which is a result of polar hydroxyl and secondary amine groups in its structure. To overcome this, a derivatization step is employed to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
The use of a stable isotope-labeled internal standard, this compound, is critical for accurate quantification.[1][2] this compound is chemically identical to the analyte and behaves similarly during sample preparation (extraction, derivatization) and analysis, but is distinguishable by its mass in the mass spectrometer. This corrects for any potential loss of analyte during sample processing and compensates for variations in instrument response, thereby improving the accuracy and precision of the results. Quantification is achieved by measuring the peak area ratio of the derivatized Salbutamol to the derivatized this compound and plotting this ratio against the concentration of calibration standards.
Apparatus and Reagents
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode), SPE vacuum manifold, nitrogen evaporator, heating block.
-
Vials: Autosampler vials with inserts.
-
Standards: Salbutamol reference standard, this compound internal standard.[3]
-
Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC or GC grade).
-
Reagents:
Experimental Protocols
3.1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of Salbutamol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Salbutamol working solution into the blank matrix (e.g., drug-free urine). A typical concentration range is 5 ng/mL to 1000 ng/mL.[8]
3.2. Sample Preparation Protocol
-
Sample Aliquot: Take a 1 mL aliquot of the biological sample (e.g., urine).
-
Internal Standard Spiking: Add a fixed amount of this compound working solution to all samples, including calibration standards and quality controls.
-
Enzymatic Hydrolysis (for urine samples): To account for conjugated metabolites, add 50 µL of β-glucuronidase solution and phosphate buffer (pH 7) to each sample.[4] Incubate in a water bath at 55-60°C for 1 hour.[4]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 2 mL of a suitable solvent, such as ethyl acetate or methanol.
-
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
Reconstitute the dry residue in 50 µL of ethyl acetate.
-
Add 50 µL of the derivatizing agent (e.g., MSTFA).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[9]
-
Cool the vial to room temperature before analysis.
-
dot
Caption: Experimental workflow for Salbutamol quantification.
3.3. GC-MS Instrumental Conditions
The following table provides typical instrument parameters. These should be optimized for the specific instrument in use.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Injection Port Temp. | 270-280°C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Oven Program | Initial 120°C for 1 min, ramp at 25°C/min to 300°C, hold for 2-5 min.[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[10] |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Transfer Line Temp. | 290°C[10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | |
| Salbutamol-(TMS)₃ | m/z 369 (Quantifier) , m/z 297 (Qualifier) |
| This compound-(TMS)₃ | m/z 378 (Quantifier) , m/z 306 (Qualifier) |
dot
Caption: Analyte derivatization and detection logic.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of Salbutamol (m/z 369) and this compound (m/z 378).
-
Calibration Curve: Calculate the peak area ratio (Salbutamol / this compound) for each calibration standard. Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Salbutamol. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification of Unknowns: Calculate the peak area ratio for the unknown samples and determine their concentrations using the regression equation from the calibration curve.
Method Performance Characteristics
The following table summarizes typical performance data for the GC-MS analysis of Salbutamol, compiled from published methods.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 5 - 2000 ng/mL | [5][8] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 2 - 10 ng/mL | [5][10] |
| Limit of Quantification (LOQ) | 5 - 100 ng/mL | [5][7][8] |
| Intra-day Precision (% RSD) | < 5% | [5][7] |
| Inter-day Precision (% RSD) | < 5% | [5][7] |
| Accuracy / Recovery | 95 - 107% | [5][7] |
Conclusion
The described GC-MS method provides a reliable, sensitive, and specific protocol for the quantification of Salbutamol in biological samples. The essential steps of sample clean-up via SPE, chemical derivatization with MSTFA, and the use of a deuterated internal standard (this compound) ensure the method's accuracy and robustness. This protocol is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of salbutamol using micro-volume blood sampling - applications to exacerbations of pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Salbutamol Analysis in Human Plasma
These application notes provide detailed methodologies for the preparation of human plasma samples for the quantitative analysis of Salbutamol. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of Salbutamol in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. The most common techniques for Salbutamol extraction from human plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document outlines the protocols for each of these methods.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.
Quantitative Data Summary
| Parameter | Result | Reference |
| Precipitating Solvent | Acetonitrile | [1][2] |
| Linearity Range | 11.7-2340 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 11.7 pg/mL | [1] |
| Intra-day Precision (RSD) | < 14.1% | [1] |
| Inter-day Precision (RSD) | < 14.1% | [1] |
| Accuracy (RE) | -3.8% to -0.8% | [1] |
| Alternative Precipitating Solvent | Methanol | [3] |
| Linearity Range (Methanol) | 0.15-24 ng/mL | [3] |
| LLOQ (Methanol) | 0.15 ng/mL | [3] |
Experimental Protocol
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Salbutamol-d3)[2]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of chilled acetonitrile as the protein precipitating agent.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.[4]
-
The filtered supernatant is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Quantitative Data Summary
| Parameter | Result | Reference |
| Extraction Solvent | Ethyl acetate | [5][6] |
| Linearity Range | 0.02-10 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [5][6] |
Experimental Protocol
Materials:
-
Human plasma sample
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette a known volume of human plasma into a clean centrifuge tube.
-
Add the internal standard.
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing Salbutamol) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
The reconstituted sample is ready for analysis.
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering substances are washed away, and the purified analyte is then eluted for analysis.
Quantitative Data Summary
| Parameter | Result | Reference |
| SPE Sorbent | Phenylboronic acid on end-capped C18 | [7][8] |
| Recovery | > 90% | [7][8] |
| Linearity Range | 0-1000 ng/mL | [7][8] |
| Between-day Precision (RSD) | < 10% for 100 & 1000 ng/mL; < 15% for 10 ng/mL | [7][8] |
| Within-day Precision (RSD) | < 10% for 100 & 1000 ng/mL; < 15% for 10 ng/mL | [7][8] |
| Alternative SPE Sorbent | Hyper-cross-linked styrene–divinylbenzene (ENV+) | [9] |
| Recovery (ENV+) | 60-65% | [9] |
| Detection Limit (ENV+) | 2 ng/mL | [9] |
Experimental Protocol
Materials:
-
Human plasma sample
-
SPE cartridges (e.g., C18 end-capped with phenylboronic acid)[7][8]
-
Conditioning solution (e.g., 50 mM sodium carbonate buffer, pH 9.60)[7][8]
-
Washing solution (e.g., 50 mM sodium carbonate buffer, pH 9.60)[7][8]
-
Elution solution (e.g., 50% 1 M trifluoroacetic acid in methanol)[7][8]
-
SPE vacuum manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 50 mM sodium carbonate buffer (pH 9.60) through it.[7][8]
-
Sample Loading: Mix the plasma sample with the internal standard and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 50 mM sodium carbonate buffer (pH 9.60) to remove endogenous interferences.[7][8]
-
Elution: Elute the retained Salbutamol and internal standard using 50% 1 M trifluoroacetic acid in methanol.[7][8]
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Workflow Diagram
Conclusion
The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired level of cleanliness, sensitivity, and throughput. Protein precipitation is a fast but less clean method. Liquid-liquid extraction offers a better clean-up but can be more labor-intensive. Solid-phase extraction provides the cleanest samples and high recovery but is often the most time-consuming and expensive method. The protocols and data presented here provide a comprehensive guide for selecting and implementing the most appropriate sample preparation strategy for Salbutamol analysis in human plasma.
References
- 1. Determination of salbutamol in human plasma after aerosol inhalat...: Ingenta Connect [ingentaconnect.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. Selective extraction of salbutamol from human plasma with the use of phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for Quantitative Analysis of Salbutamol in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Direct measurement of Salbutamol concentrations in bronchoalveolar lavage fluid (BALF) is crucial for pharmacokinetic studies, dose-response assessments, and the development of new inhaled therapies. This document provides detailed application notes and protocols for the quantitative analysis of Salbutamol in BALF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. While direct validated protocols for human BALF are not abundantly published, this document synthesizes information from studies on similar matrices, such as pulmonary epithelial lining fluid (PELF), to provide a robust starting point for method development and validation.[1]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of Salbutamol in complex biological matrices like BALF due to its high selectivity, sensitivity, and wide dynamic range.
Principle
The method involves the extraction of Salbutamol and an internal standard (IS) from the BALF matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the IS.
Experimental Protocols
Materials and Reagents
-
Salbutamol reference standard
-
Salbutamol-d3 (or other suitable isotopic-labeled internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
96-well plates (optional, for high-throughput analysis)
-
BALF samples
Sample Preparation
The low protein concentration of BALF compared to plasma or serum simplifies the sample preparation process. However, matrix effects from other components can still be a factor. Two common and effective sample preparation techniques are protein precipitation and solid-phase extraction.
This is a rapid and simple method suitable for initial screening or when high throughput is required.
-
To 100 µL of BALF sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Salbutamol-d3 at 10 ng/mL).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
SPE provides a cleaner extract, reducing matrix effects and potentially improving sensitivity. Mixed-mode cation exchange (MCX) cartridges are effective for the extraction of basic compounds like Salbutamol.
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 500 µL of BALF sample, add 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the Salbutamol and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Analysis: Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrument being used.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Salbutamol: m/z 240.2 → 148.1; Salbutamol-d3: m/z 243.2 → 151.1 |
Data Presentation
The following tables summarize the expected quantitative performance parameters for the analysis of Salbutamol in biological fluids. These values are based on published literature and should be established during method validation for BALF.
Table 1: Method Validation Parameters for Salbutamol in Biological Fluids
| Parameter | Matrix | Method | Linearity Range | LLOQ | Reference |
| Linearity | Human Plasma | LC-MS/MS | 0.02 - 20 ng/mL | 0.02 ng/mL | [2] |
| Linearity | Human Urine | LC-MS/MS | 1 - 1000 ng/mL | 1 ng/mL | [2] |
| Linearity | Equine PELF | LC-MS/MS | - | 0.20 ng/mL | [1] |
| Linearity | Pharmaceutical Inhaler | HPLC | 0.240 - 8.640 µg/mL | 0.048 µg/mL | [3] |
| LLOQ | Human Plasma | LC-MS/MS | - | 0.02 ng/mL | [2] |
| LLOQ | Human Urine | LC-MS/MS | - | 1 ng/mL | [2] |
| LLOQ | Equine PELF | LC-MS/MS | - | 0.20 ng/mL | [1] |
Table 2: Accuracy and Precision Data for Salbutamol Quantification
| Matrix | Method | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Human Plasma | LC-MS/MS | 0.05 | -2.0 | 8.9 | [2] |
| Human Plasma | LC-MS/MS | 1 | 3.0 | 5.4 | [2] |
| Human Plasma | LC-MS/MS | 10 | 1.0 | 4.1 | [2] |
| Human Urine | LC-MS/MS | 2 | 4.5 | 7.6 | [2] |
| Human Urine | LC-MS/MS | 50 | -1.2 | 3.8 | [2] |
| Human Urine | LC-MS/MS | 500 | 2.4 | 2.5 | [2] |
| Pharmaceutical Inhaler | HPLC | - | 99.58% Recovery | 0.65% (Repeatability) | [3] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Salbutamol in BALF.
Logical Relationship of Method Validation
References
- 1. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
Application Notes and Protocols for the Use of Salbutamol-d9 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Due to its potential anabolic effects at high doses, its use in sport is regulated by the World Anti-Doping Agency (WADA).[2] WADA has established a urinary threshold for salbutamol to differentiate between therapeutic use and potential doping.[3][4] Accurate and reliable quantification of salbutamol in urine is therefore critical for doping control. To ensure the precision of analytical results, a stable isotope-labeled internal standard, such as Salbutamol-d9, is employed. This document provides detailed application notes and protocols for the use of this compound in the doping control analysis of salbutamol.
Role of this compound as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a substance that is added in a constant amount to the blank, calibration standards, and samples. The IS should be chemically and physically similar to the analyte but with a different mass. This compound, a deuterated analog of salbutamol, serves as an ideal internal standard because it co-elutes with the unlabeled salbutamol during chromatography and exhibits similar ionization efficiency in the mass spectrometer. Its higher mass allows for its distinct detection from the endogenous salbutamol. The use of this compound compensates for potential variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis of salbutamol in doping control due to its high selectivity and sensitivity.
Sample Preparation
Urine samples are typically subjected to enzymatic hydrolysis to cleave the glucuronide and sulfate conjugates of salbutamol, followed by a clean-up step to remove interfering matrix components. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose.
Protocol for Enzymatic Hydrolysis and Solid-Phase Extraction (SPE):
-
To a 2.5 mL aliquot of urine, add 100 µL of pH 7 phosphate buffer.[2]
-
Add 25 µL of β-glucuronidase from E. coli and 25 µL of the this compound internal standard solution.[2]
-
Incubate the mixture at 55°C for 1 hour.[2]
-
Centrifuge the sample at 2500 rpm for 5 minutes.[2]
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 2 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with a mixture of methanol/acetonitrile (30:70, v/v).
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a reversed-phase C18 column.
Typical LC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 45°C[1] |
| Injection Volume | 1-10 µL |
| Gradient Elution | A suitable gradient to separate salbutamol from matrix interferences. |
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Typical MS/MS Parameters:
| Parameter | Salbutamol | This compound |
| Precursor Ion (m/z) | 240.2 | 249.2 |
| Product Ions (m/z) | 148.1, 166.1 | 151.1, 167.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Collision Gas | Argon | Argon |
| Desolvation Gas | Nitrogen | Nitrogen |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of salbutamol using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Salbutamol | 0.1 - 10[5] | 0.1 - 20 | 0.3 - 200[1][5][6] |
Table 2: Precision and Recovery
| Analyte | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Recovery (%) |
| Salbutamol | < 5.04[5] | 5.6 - 8.9[1] | 83.82 - 102.33[5] |
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Salbutamol Analysis
Salbutamol Signaling Pathway
Caption: Figure 2. Salbutamol Signaling Pathway
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Salbutamol Stock Solution (1 mg/mL): Accurately weigh 10 mg of salbutamol reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the salbutamol stock solution with methanol:water (1:1, v/v) to achieve the desired concentration range for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike blank urine with the appropriate volume of each working standard solution and a constant volume of the internal standard working solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank urine in the same manner as the calibration standards.
Data Analysis and Quantification
-
Integrate the peak areas for both salbutamol and this compound in the chromatograms.
-
Calculate the peak area ratio of salbutamol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of salbutamol in urine for doping control purposes. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and analytical scientists in this field. Adherence to validated methods and quality control procedures is essential for ensuring the accuracy and defensibility of analytical findings.
References
Application Note: Quantification of Salbutamol in Human Plasma for Clinical Trials
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used to treat bronchospasm in conditions like asthma and chronic obstructive pulmonary disease.[1] Accurate quantification of Salbutamol in biological matrices is crucial for pharmacokinetic and bioequivalence studies during clinical trials.[2] This document outlines a robust and validated standard operating procedure for the determination of Salbutamol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its sensitivity and selectivity.[2][3]
Principle
This method involves the isolation of Salbutamol and a deuterated internal standard (Salbutamol-d3) from human plasma via protein precipitation. The prepared samples are then injected into an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations. The entire method is validated according to the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation to ensure data reliability for regulatory submissions.[5][6]
Materials and Reagents
-
Analytes and Standards:
-
Salbutamol reference standard (≥98% purity)
-
Salbutamol-d3 (internal standard, IS) (≥98% purity)
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Instrumentation and Equipment
-
Liquid Chromatography System: UPLC or HPLC system (e.g., Agilent, SCIEX, Waters)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 4500, Waters Xevo TQ-S) equipped with a positive ion electrospray ionization (ESI) source.[7]
-
Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 50 x 2.1 mm, 2.6 µm).[7]
-
General Laboratory Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
1.5 mL polypropylene microcentrifuge tubes
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Salbutamol and Salbutamol-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Salbutamol stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration curve standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (20 ng/mL): Dilute the Salbutamol-d3 stock solution with acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the Salbutamol working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve. A typical range is 0.1 ng/mL to 20 ng/mL.[4][8]
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC (approx. 80% of the highest calibration standard)
-
Biological Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (20 ng/mL Salbutamol-d3 in acetonitrile) to each tube.[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.5 mL/min[4] |
| Gradient | Isocratic or Gradient Elution (e.g., 30% B)[2] |
| Column Temperature | 35-40 °C |
| Injection Volume | 5 µL |
| Run Time | 4 minutes[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transition (Salbutamol) | m/z 240.2 → 148.1[2] |
| MRM Transition (IS - Salbutamol-d3) | m/z 243.1 → 151.0[4] |
| Ion Source Temperature | 500 - 550 °C |
| IonSpray Voltage | 5000 - 5500 V |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Medium |
Bioanalytical Method Validation
The method must be fully validated according to the ICH M10 guideline to ensure its suitability for the intended purpose.[5] The validation process demonstrates the selectivity, specificity, linearity, accuracy, precision, and stability of the method.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria (ICH M10)
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity & Specificity | Ability to differentiate and quantify the analyte from endogenous components or other interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Calibration Curve | Relationship between instrument response and known analyte concentration. | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). | For QC samples, the mean concentration should be within ±15% of nominal (accuracy). The coefficient of variation (%CV) should not exceed 15% (precision). For LLOQ, both should be within ±20%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2] | Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤ 20%. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Stability | Chemical stability of the analyte in the biological matrix under specific conditions and for specific durations. | Mean concentration of stability samples must be within ±15% of the mean concentration of freshly prepared comparison samples. |
Visualizations
Caption: Experimental workflow for Salbutamol quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. eijppr.com [eijppr.com]
- 2. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrcps.com [ijcrcps.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. doaj.org [doaj.org]
Application Note and Protocol: Chiral Separation of Salbutamol Enantiomers using a Deuterated Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. It is a chiral molecule and is typically administered as a racemic mixture of two enantiomers: (R)-Salbutamol and (S)-Salbutamol[2][3][4]. The pharmacological activity of Salbutamol resides almost exclusively in the (R)-enantiomer, which is a potent bronchodilator[1][3][5]. The (S)-enantiomer is generally considered to be pharmacologically inert at the β2-adrenoceptor and has been associated with adverse effects, including increased bronchial hyperreactivity[1][3].
Given the differential pharmacological and toxicological profiles of the enantiomers, the ability to separate and quantify them is crucial for pharmacokinetic studies, drug development, and in doping control[4][5]. Enantioselective metabolism and elimination can lead to different plasma and tissue concentrations of the (R)- and (S)-forms over time[3][4]. This application note provides a detailed protocol for the chiral separation and quantification of Salbutamol enantiomers in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.
Signaling Pathway of Salbutamol Enantiomers
The therapeutic effect of Salbutamol is mediated by the binding of the (R)-enantiomer to β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation. The (S)-enantiomer has a much lower affinity for these receptors[1].
Caption: Signaling pathway of Salbutamol enantiomers.
Experimental Workflow
The following diagram outlines the general workflow for the chiral separation and analysis of Salbutamol enantiomers from biological samples.
Caption: Experimental workflow for chiral analysis of Salbutamol.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the chiral separation of Salbutamol enantiomers using LC-MS/MS.
| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |
| Retention Time (min) | 15.25 | 16.05 | [6] |
| Lower Limit of Quantification (LLoQ) | 0.12 ng/mL (plasma) | 0.20 ng/mL (plasma) | [3] |
| 46 pg/mg (tissue) | 29 pg/mg (tissue) | [3] | |
| Linearity Range | 0.1 - 10 ng/mL | 0.1 - 10 ng/mL | [7] |
| Intra-assay Precision (%RSD) | < 5.04% | < 5.04% | [7] |
| Inter-assay Precision (%RSD) | < 5.04% | < 5.04% | [7] |
| Recovery | 83.82 - 102.33% | 83.82 - 102.33% | [7] |
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature for the chiral separation of Salbutamol enantiomers in biological matrices[3][6][7].
Materials and Reagents
-
(R)-Salbutamol and (S)-Salbutamol reference standards
-
Racemic Salbutamol
-
Deuterated Salbutamol internal standard (e.g., rac-Salbutamol-d3 or Salbutamol-tert-butyl-d9)[3][7]
-
Methanol (LC-MS grade)[6]
-
Acetic Acid (LC-MS grade)[3]
-
Ammonium Hydroxide (LC-MS grade)[3]
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
-
Sample preparation consumables (e.g., centrifuge tubes, SPE cartridges if necessary)
Standard and Internal Standard Preparation
-
Prepare individual stock solutions of (R)-Salbutamol, (S)-Salbutamol, and the deuterated internal standard in methanol.
-
Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of racemic Salbutamol. For example, prepare standards at concentrations of 1, 2, 5, 10, and 20 ng/mL[3].
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.
-
Prepare a working solution of the deuterated internal standard in methanol.
Sample Preparation
-
For Plasma Samples (Liquid-Liquid Extraction): [3]
-
To 200 µL of plasma sample, calibration standard, or QC sample in a centrifuge tube, add a fixed amount of deuterated internal standard (e.g., 4 ng of rac-Salbutamol-d3)[3].
-
Add 200 µL of dilute ammonia solution (to adjust pH to ~9) and vortex mix.
-
Add 1000 µL of HPLC grade ethyl acetate.
-
Vortex mix for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
For Urine Samples (Solid-Phase Extraction): [7]
-
Urine samples may require hydrolysis with β-glucuronidase/arylsulfatase to measure total Salbutamol (free and conjugated)[7].
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Abs-Elut Nexus) according to the manufacturer's instructions.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
A secondary SPE step using a Phenylboronic Acid (PBA) cartridge can be employed for further cleanup[7].
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
LC System: UPLC or HPLC system capable of delivering stable flow rates.
-
Chiral Column: Astec Chirobiotic T (e.g., 4.6 x 250 mm, 5 µm particle size)[3][8].
-
Mobile Phase Option 1: 100% Methanol with 0.5% Acetic Acid and 0.1% Ammonium Hydroxide[3].
-
Mobile Phase Option 2: 5 mM Ammonium Formate in Methanol[7].
-
Injection Volume: 50 µL[3].
-
-
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3].
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: ~2.76 kV[3].
-
Cone Voltage: ~22 V[3].
-
Desolvation Temperature: ~450°C[3].
-
Nebulizing Gas Flow: ~950 L/h[3].
-
Cone Gas Flow: ~50 L/h[3].
-
MRM Transitions: Specific precursor to product ion transitions for Salbutamol and the deuterated internal standard should be optimized.
-
Data Analysis
-
Integrate the peak areas for both (R)- and (S)-Salbutamol and the deuterated internal standard.
-
Calculate the ratio of the peak area of each enantiomer to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of each enantiomer in the unknown samples using the calibration curve.
-
Calculate the S:R ratio to assess enantioselective pharmacokinetics[3].
Conclusion
This application note provides a comprehensive framework for the chiral separation and quantification of Salbutamol enantiomers using a deuterated internal standard and LC-MS/MS. The detailed protocol and summarized data offer a valuable resource for researchers in pharmacology, drug metabolism, and clinical diagnostics. The ability to accurately measure individual enantiomer concentrations is essential for understanding the stereoselective disposition of Salbutamol and for the development of enantiopure formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Salbutamol – Chiralpedia [chiralpedia.com]
- 3. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
Protocol for preparing calibration standards and quality controls with Salbutamol-d9
An essential procedure in quantitative bioanalysis is the use of stable isotope-labeled internal standards. This document provides a detailed protocol for the preparation of calibration standards and quality controls using Salbutamol-d9, a deuterated analog of Salbutamol. This compound is commonly utilized as an internal standard for the quantification of Salbutamol in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1]. Accurate and consistent preparation of these standards is critical for developing robust and reliable analytical methods in pharmaceutical research, therapeutic drug monitoring, and other regulated laboratory settings[2].
Materials and Reagents
-
This compound reference standard (solid)
-
High-purity solvents (LC-MS grade or equivalent):
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Deionized or LC-MS grade water
-
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Low-binding polypropylene tubes
Protocol for Preparation of Stock Solutions
A primary stock solution is the starting point for creating all subsequent standards and controls. It is crucial to prepare this solution with high accuracy.
2.1 Primary Stock Solution (e.g., 1 mg/mL)
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount (e.g., 1 mg) of the this compound solid reference standard.
-
Dissolve the weighed standard in a precise volume of a suitable solvent (e.g., 1 mL of absolute acetonitrile) to achieve the desired concentration (e.g., 1 mg/mL)[3][4].
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Transfer the solution to a clearly labeled, amber vial or a low-binding tube for storage.
Note: The choice of solvent may vary based on the analytical method and the solubility of the standard. While this compound is slightly soluble in methanol and water, other solvents like acetonitrile or DMSO are also commonly used[1][3][5].
| Solvent Option | Concentration | Volume for 1 mg of this compound | Reference |
| Absolute Acetonitrile | 1 mg/mL | 1 mL | [3][4] |
| Methanol | Varies | As required | [1][6] |
| LC-MS Grade Water | Varies | As required | [1][6][7] |
| DMSO | 1 mM - 100 mM | See reference for a complete table | [5] |
Table 1. Solvent Options for this compound Primary Stock Solution.
Protocol for Calibration Standards and Quality Controls
Calibration standards and quality controls (QCs) are prepared by serially diluting the primary or intermediate stock solutions.
3.1 Intermediate Stock Solution (e.g., 1 µg/mL)
-
Perform a dilution of the primary stock solution. For example, dilute a 1 mg/mL primary stock solution 1:1000 with the appropriate solvent (e.g., acetonitrile) to obtain an intermediate stock solution of 1 µg/mL[3][4].
3.2 Working Calibration Standards
-
Prepare a series of working standards by serially diluting the intermediate stock solution.
-
The concentration range should encompass the expected analyte concentrations in the study samples.
-
An example dilution scheme to prepare standards ranging from 0.1 ng/mL to 20 ng/mL is provided below[8].
| Working Standard Concentration | Volume of Intermediate Solution (100 ng/mL) | Final Volume (with DI Water) |
| 0.1 ng/mL | 50 µL | 50 mL |
| 0.2 ng/mL | 20 µL | 10 mL |
| 1.0 ng/mL | 100 µL | 10 mL |
| 5.0 ng/mL | 2500 µL | 50 mL |
| 10.0 ng/mL | 1000 µL | 10 mL |
| 20.0 ng/mL | 2000 µL | 10 mL |
Table 2. Example Preparation of Working Calibration Standards from a 100 ng/mL Intermediate Solution.[8]
3.3 Quality Control (QC) Samples
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
QC samples should be prepared from a separate stock solution weighing, if possible, to ensure independence from the calibration standards.
-
Example QC concentrations could be 0.1 ng/mL (Low), 3 ng/mL (Medium), and 6 ng/mL (High)[3].
Storage and Stability
Proper storage is essential to maintain the integrity of the standards and controls.
| Solution Type | Storage Temperature | Storage Duration | Reference |
| Solid Material | -20°C | ≥ 4 years | [1] |
| Stock Solution | -20°C | 1 month | [5] |
| Stock Solution | -80°C | 6 months | [5] |
Table 3. Storage and Stability Guidelines for this compound.
Note: It is recommended to aliquot stock solutions after preparation to prevent degradation from repeated freeze-thaw cycles[5].
Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of this compound calibration standards and quality controls.
Caption: Workflow for preparing this compound standards and QCs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound acetate Albuterol-D9 acetate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1781417-68-2) [witega.de]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. fda.gov [fda.gov]
- 8. hsa.gov.sg [hsa.gov.sg]
Troubleshooting & Optimization
Overcoming ion suppression in ESI-MS analysis of Salbutamol
Welcome to the technical support center for the analysis of Salbutamol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of Salbutamol?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, Salbutamol, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] In complex biological matrices such as plasma or urine, endogenous components like salts, phospholipids, and proteins can interfere with the ESI process, leading to unreliable quantification of Salbutamol.[2]
Q2: How can I determine if my Salbutamol signal is being affected by ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a Salbutamol standard solution is introduced into the mobile phase after the analytical column and before the MS source.[4] A blank matrix sample is then injected. A drop in the baseline signal for Salbutamol at the retention time of interfering matrix components indicates the presence of ion suppression.[4][5]
Q3: What are the primary strategies to overcome ion suppression for Salbutamol analysis?
A3: The main strategies can be categorized into three areas:
-
Sample Preparation: Implementing effective sample cleanup to remove interfering matrix components before analysis.[2][3]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Salbutamol from co-eluting matrix components.[4][6]
-
Mass Spectrometry Parameters and Calibration: Adjusting MS settings and using appropriate calibration techniques to compensate for matrix effects.[3][4]
Troubleshooting Guides
Problem 1: Low Salbutamol signal intensity in matrix samples compared to neat standards.
This is a classic symptom of ion suppression. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate and Improve Sample Preparation
-
Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components.[2][3] Different sample preparation techniques offer varying degrees of cleanliness.
-
Recommendations:
-
If you are using Protein Precipitation (PPT) , consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) , as these methods are generally more effective at removing phospholipids and other interferences.[3]
-
For SPE, use a cation exchange or mixed-mode sorbent to specifically retain the basic Salbutamol while washing away neutral and acidic interferences.[7]
-
Step 2: Optimize Chromatographic Conditions
-
Rationale: If interfering compounds co-elute with Salbutamol, they will compete for ionization.[1][2] Improving chromatographic resolution is key.
-
Recommendations:
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate Salbutamol from the suppression zone.[4]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a column with embedded polar groups) can change selectivity.[4]
-
Employ UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems provide sharper peaks and better resolution, which can significantly reduce the impact of ion suppression.[6]
-
Step 3: Utilize an Appropriate Internal Standard
-
Rationale: An internal standard (IS) that experiences the same degree of ion suppression as the analyte can compensate for signal variability.
-
Recommendation: The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard of Salbutamol (e.g., Salbutamol-d3 or Salbutamol-d6).[4][8] A SIL-IS has nearly identical physicochemical properties and retention time to Salbutamol, ensuring it is affected similarly by the matrix.[4]
Problem 2: Inconsistent results and poor reproducibility for Salbutamol quantification.
Inconsistent ion suppression between samples is a likely cause.
Step 1: Standardize the Sample Collection and Preparation Protocol
-
Rationale: Variability in the sample matrix (e.g., differences in lipid or salt content between patient samples) can lead to varying degrees of ion suppression.[9]
-
Recommendation: Ensure a consistent and robust sample preparation protocol is applied to all samples, standards, and quality controls.
Step 2: Implement Matrix-Matched Calibration
-
Rationale: Preparing calibration standards in the same matrix as the samples (e.g., blank plasma or urine) helps to normalize the matrix effects, as the standards will experience similar ion suppression as the analyte in the unknown samples.[2][7][10]
-
Procedure:
-
Obtain a batch of the biological matrix that is free of Salbutamol.
-
Spike this blank matrix with known concentrations of Salbutamol to create your calibration curve.
-
Process these matrix-matched calibrators using the same extraction procedure as your unknown samples.[7]
-
Step 3: Check for and Mitigate Phospholipid-Based Ion Suppression
-
Rationale: Phospholipids are a major cause of ion suppression in plasma samples and typically elute in the middle of reversed-phase chromatographic runs.
-
Recommendation: Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 -> 184) to identify the elution window of these interferences.[5] Adjust your chromatographic gradient to ensure Salbutamol does not elute in this region.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
-
System Setup:
-
Connect the analytical column outlet to a tee-union.
-
Connect a syringe pump to the second port of the tee-union.
-
Connect the outlet of the tee-union to the ESI-MS source.[4]
-
-
Analyte Infusion:
-
Prepare a solution of Salbutamol in the mobile phase at a concentration that gives a stable and mid-range signal (e.g., 50-100 ng/mL).
-
Set the syringe pump to a low flow rate (e.g., 10 µL/min).
-
Begin infusing the Salbutamol solution and acquire data in MRM mode for the Salbutamol transition (e.g., m/z 240.2 → 148.1).[11] A stable baseline signal should be observed.
-
-
Matrix Injection:
-
Once a stable baseline is achieved, inject a blank, extracted matrix sample onto the LC column and start the chromatographic run.
-
Monitor the Salbutamol signal. Any significant drop from the baseline indicates a region of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Salbutamol from Plasma
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., Salbutamol-d6).
-
Add 500 µL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6) and vortex.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[4]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[4]
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove lipids.
-
-
Elution:
-
Elute Salbutamol and the IS with 2 x 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
-
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Matrix Effect (%) | High (Significant Suppression) | Moderate | Low (Minimal Suppression) | [3] |
| Recovery (%) | ~85-100% | Variable (depends on solvent) | >90% (with method optimization) | General knowledge |
| Sample Cleanliness | Poor | Moderate | High | [3] |
| Throughput | High | Low-Moderate | Moderate-High (96-well plates) | General knowledge |
Note: The values presented are typical and can vary significantly based on the specific protocol and matrix.
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultraperformance liquid chromatography tandem mass spectrometric method for direct quantification of salbutamol in urine samples in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation | MDPI [mdpi.com]
- 11. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Salbutamol-d9 in Processed Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salbutamol-d9 as an internal standard in the bioanalysis of salbutamol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of salbutamol, where nine hydrogen atoms have been replaced with deuterium. It is considered the gold standard for use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Because its chemical and physical properties are nearly identical to salbutamol, it can effectively compensate for variability during sample preparation, extraction, and instrument analysis, leading to more accurate and precise results.[1][2]
Q2: How stable is this compound in processed biological samples like plasma and urine?
While specific long-term stability data for this compound in processed biological matrices is not extensively published, its stability is expected to be very similar to that of unlabeled salbutamol. Studies on salbutamol have shown that its stability can be influenced by several factors:
-
pH: Salbutamol is most stable in acidic conditions (pH 3-4) and shows degradation at alkaline pH.[3]
-
Temperature: Higher temperatures can accelerate degradation.[4] For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[5]
-
Solvent: Salbutamol is unstable in methanolic solutions but shows good stability in acetone and 0.9% NaCl.[4][6]
-
Oxygen: The degradation of salbutamol can be sensitive to oxygen.[3]
It is crucial to perform stability assessments of this compound under the specific conditions of your bioanalytical method as per regulatory guidelines.[4][7]
Q3: Can the deuterium atoms on this compound exchange back with hydrogen?
Deuterium-hydrogen back-exchange can be a concern for some deuterated internal standards, potentially affecting the accuracy of the assay. This is more likely to occur under certain pH and temperature conditions. While not specifically documented for this compound, it is a potential issue to be aware of, especially during method development and validation.
Q4: What are the regulatory requirements for assessing the stability of an internal standard like this compound?
Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation.[4][7][8][9] These guidelines require the assessment of the stability of the analyte and the internal standard in various conditions, including:
-
Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Stability under frozen storage conditions for the expected duration of sample storage.
-
Stock Solution Stability: Stability of the internal standard in its stock solution.
-
Post-Preparative Stability: Stability of the processed samples in the autosampler.
Troubleshooting Guide: this compound Variability
Unexpected variability in the this compound signal can compromise the accuracy and precision of your results. This guide provides potential causes and solutions.
| Observed Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High variability in this compound peak area across a run | Inconsistent sample preparation: Pipetting errors, inconsistent evaporation/reconstitution steps. | - Review and retrain on the sample preparation protocol.- Use calibrated pipettes and consistent techniques.- Ensure complete drying and consistent reconstitution volumes. |
| Matrix effects: Ion suppression or enhancement varying between samples. | - Evaluate matrix effects during method development using different lots of biological matrix.- Optimize chromatographic separation to move this compound away from interfering matrix components.- Consider a more rigorous sample cleanup method (e.g., solid-phase extraction). | |
| Instrument instability: Fluctuations in the mass spectrometer or autosampler. | - Check instrument performance before starting the run.- Ensure the autosampler is functioning correctly and injection volumes are consistent. | |
| Gradual decrease or increase in this compound signal over a run | Post-preparative instability: Degradation of this compound in the autosampler. | - Assess the stability of processed samples at the autosampler temperature for the expected run time.- If unstable, consider cooling the autosampler or reducing the run time. |
| Instrument drift: Changes in the mass spectrometer's sensitivity over time. | - Perform instrument tuning and calibration before the run.- If drift is persistent, contact the instrument manufacturer for service. | |
| Low this compound signal in some or all samples | Poor extraction recovery: Inefficient extraction of this compound from the biological matrix. | - Optimize the extraction procedure (e.g., pH, solvent, mixing time).- Ensure the chosen extraction method is appropriate for salbutamol's chemical properties. |
| Degradation during sample processing: Instability under the conditions of sample preparation. | - Evaluate the short-term (bench-top) stability of this compound in the matrix.- Minimize the time samples spend at room temperature. | |
| Incorrectly prepared internal standard spiking solution. | - Prepare a fresh internal standard solution and re-analyze the affected samples. | |
| Chromatographic peak splitting or shifting for this compound | Isotope effect: Partial separation of the deuterated and non-deuterated forms. | - While less common with high levels of deuteration like d9, this can sometimes occur.- Ensure consistent integration of all relevant peaks. |
| Column degradation or contamination. | - Replace the analytical column.- Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples in the relevant biological matrix (e.g., plasma, urine).
-
Spike the QC samples with this compound at the concentration used in the analytical method.
-
Analyze one set of fresh low and high QC samples to establish the baseline (time zero) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a specified number of cycles (e.g., 3 to 5 cycles).
-
After the final thaw, process and analyze the samples and compare the results to the baseline concentrations.
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the baseline concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment of this compound
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period equivalent to the sample processing time.
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples in the biological matrix.
-
Spike the QC samples with this compound.
-
Analyze one set of fresh low and high QC samples to establish the baseline concentration.
-
Leave the remaining QC samples on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the samples.
-
Compare the results to the baseline concentrations.
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the baseline concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in biological samples.
Caption: Logical workflow for troubleshooting this compound signal variability.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Isotopic Exchange in Deuterated Salbutamol
This technical support center is designed for researchers, scientists, and drug development professionals utilizing deuterated Salbutamol (Albuterol) standards. It provides targeted troubleshooting advice and answers to frequently asked questions regarding the phenomenon of hydrogen-deuterium (H/D) isotopic exchange, which can impact analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my deuterated Salbutamol standard?
Isotopic exchange is a chemical process where a deuterium atom on your Salbutamol standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent or sample matrix.[1] This is a critical issue in quantitative analysis, particularly with mass spectrometry, because it changes the mass of the internal standard. This loss of deuterium can lead to the underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[1] In severe cases, it can create a false positive signal for the unlabeled analyte.[1]
Q2: Which deuterium atoms on a Salbutamol-d3 standard are most susceptible to exchange?
Deuterium atoms on Salbutamol are most susceptible to exchange if they are attached to heteroatoms (like oxygen or nitrogen) or activated carbon atoms.[2] For Salbutamol, the hydroxyl (-OH) and amine (-NH) groups are labile sites prone to rapid exchange with protons from the solvent. Deuterium labels on the aromatic ring are generally more stable, but exchange can still be promoted under certain conditions.[3] Always review the Certificate of Analysis (CoA) for your standard to confirm the exact location of the deuterium labels.
Q3: What primary factors promote unwanted H/D exchange?
Several environmental and experimental factors can accelerate isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH.[4] Both acidic and basic conditions can catalyze the exchange process.[2][5] Salbutamol itself shows maximum stability in the pH range of 3 to 4.5.[6][7]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogen atoms and can readily facilitate H/D exchange.[1] Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of deuterated standards.[1]
-
Temperature: Higher temperatures, including those in a mass spectrometer's ion source, can increase the rate of chemical reactions, including isotopic exchange.[2][8]
-
Matrix Effects: Components within the sample matrix can create local pH changes or contain catalysts that promote exchange.
Q4: I'm observing a peak at the mass of the unlabeled analyte in my deuterated standard solution. Is this due to exchange?
This could be due to one of two reasons: either the isotopic purity of the standard is lower than stated, or H/D back-exchange is occurring in your solvent or mobile phase.[3] To investigate, you can perform a stability study by incubating the standard in your sample diluent or mobile phase and analyzing it at different time points to see if the signal for the unlabeled analyte increases over time.[3]
Troubleshooting Guide
| Problem | Possible Causes & Solutions |
| Decreasing internal standard peak area over time. | Cause: Isotopic exchange is occurring in the prepared working solution.[1] Solutions: • Review Solvent Choice: For stock solutions, use aprotic solvents like acetonitrile if solubility permits. For working solutions, minimize the time the standard spends in protic solvents (e.g., water, methanol).[1] • Control pH: Ensure the pH of your diluent and mobile phase is within a stable range for Salbutamol (ideally pH 3-4.5).[6][7] Avoid highly acidic or basic conditions.[2] • Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize exposure to exchange-promoting conditions.[1] |
| Inaccurate or imprecise quantitative results. | Cause: The internal standard's mass is changing due to H/D exchange, violating the assumption that it behaves identically to the analyte.[1] Solutions: • Confirm Mass Shift: Acquire a full-scan mass spectrum of an aged standard solution. Look for ions corresponding to the loss of one or more deuterium atoms (e.g., M+2, M+1 instead of M+3 for Salbutamol-d3).[1] • Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[2] |
| Chromatographic peak for the deuterated standard appears slightly earlier than the analyte. | Cause: This is a known phenomenon called the "isotope effect," where the presence of heavier isotopes (deuterium) can slightly alter the retention time.[3] While often minor, significant separation can lead to differential matrix effects. Solutions: • Verify Co-elution: Overlay the chromatograms to assess the degree of separation. • Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution.[3] If separation persists, consider a ¹³C-labeled internal standard, which is less prone to this effect.[3] |
Quantitative Data on H/D Exchange Factors
| Factor | Condition | Expected Impact on H/D Exchange Rate | Rationale |
| pH | pH < 3 or pH > 7 | Significant Increase | Exchange is catalyzed by both acidic and basic conditions.[5] |
| pH 3 - 4.5 | Minimal / Slowest Rate | Salbutamol exhibits maximum chemical stability in this pH range.[6] | |
| Solvent | Protic (Water, Methanol) | High | Solvents provide a source of exchangeable protons.[1] |
| Aprotic (Acetonitrile) | Low | Solvents lack easily exchangeable protons.[1] | |
| Temperature | Elevated (e.g., > 40°C) | Increase | Provides the necessary activation energy for the exchange reaction. |
| Refrigerated (e.g., 4°C) | Decrease | Slows the rate of chemical reactions. |
Experimental Protocols
Protocol: Assessing the Stability of Deuterated Salbutamol in Solution
This protocol outlines a procedure to evaluate the rate of H/D exchange of a deuterated Salbutamol standard under specific analytical conditions.
1. Objective: To determine the stability of Salbutamol-d3 by monitoring for the loss of deuterium atoms over time when stored in a specific solvent.
2. Materials:
-
Salbutamol-d3 internal standard
-
Unlabeled Salbutamol reference standard
-
Proposed solvent/mobile phase for the study (e.g., 50:50 Methanol:Water at pH 3.5)
-
LC-MS/MS system
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Salbutamol-d3 in an aprotic solvent (e.g., Acetonitrile) at 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the test solvent.
-
Prepare a control sample of unlabeled Salbutamol at 1 µg/mL in the same test solvent.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject the working solution into the LC-MS/MS.
-
Store the working solution under the desired experimental conditions (e.g., autosampler at 10°C, benchtop at 25°C).
-
Inject the solution at subsequent time points (e.g., T=2h, 4h, 8h, 12h, 24h).
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatographic method to separate Salbutamol from potential interferences.
-
Set the mass spectrometer to monitor the mass transitions for both unlabeled Salbutamol and the deuterated standard (and its potential back-exchanged products).
-
Example for Salbutamol-d3: Monitor transitions for M+3, M+2, and M+1.
-
Example for unlabeled Salbutamol: Monitor the transition for M.
-
-
-
Data Analysis:
-
For each time point, calculate the peak area for each monitored mass (unlabeled, d1, d2, d3).
-
Determine the percentage of the deuterated standard that has undergone exchange by comparing the peak areas of the exchanged species to the total area of all isotopic forms.
-
Plot the percentage of the intact Salbutamol-d3 remaining versus time to determine the stability profile.
-
Visualizations
Caption: A workflow diagram illustrating the key steps for investigating potential isotopic exchange in a deuterated standard.
Caption: A diagram showing the primary factors that can promote the undesirable exchange of deuterium for hydrogen in standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. THE EFFECT OF SUGARS ON THE STABILITY OF SALBUTAMOL SULPHATE SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Salbutamol-d9 Performance in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Salbutamol-d9 as an internal standard in the analysis of Salbutamol across various biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical biological matrices in which this compound is used as an internal standard?
This compound is commonly used as an internal standard for the quantification of Salbutamol in a variety of biological matrices, including:
-
Human Plasma: For pharmacokinetic studies and therapeutic drug monitoring.[1][2][3]
-
Human Urine: Often used for monitoring drug excretion and in doping control analysis.[1][2][4][5][6]
-
Serum: Similar to plasma, used in clinical and research settings.[4][6]
-
Porcine Urine: Utilized in veterinary and agricultural research.[5]
Q2: Why is a deuterated internal standard like this compound preferred for mass spectrometry-based assays?
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry (MS) assays. This is because they are chemically identical to the analyte (Salbutamol) but have a different mass. This similarity ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the MS source. Any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard equally, allowing for accurate and precise quantification.
Q3: What are "matrix effects" and how do they impact this compound performance?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample.[7] These effects can either suppress or enhance the signal of the analyte and the internal standard. For Salbutamol analysis, matrix effects have been observed in both plasma and urine.[1][6][8] While this compound is designed to compensate for these effects, significant and variable matrix effects can still lead to inaccurate quantification. For example, one study noted that the matrix effect in plasma was less pronounced than in urine.[8]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Salbutamol and this compound
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared. For Salbutamol analysis, a common mobile phase is a mixture of acetonitrile and an aqueous buffer like ammonium acetate.[1][3]
-
Column Selection: A C18 reversed-phase column is frequently used for Salbutamol analysis.[1] Consider using a different column chemistry if peak shape issues persist.
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution profile to ensure adequate separation and peak shape.
-
Issue 2: Low Recovery of Salbutamol and this compound
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Steps:
-
Extraction Method: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods for extracting Salbutamol from biological matrices.[2][5][9] If recovery is low, re-evaluate the chosen extraction protocol. For instance, a sequential SPE method has been successfully used for porcine urine.[5]
-
Solvent Selection: For LLE, ensure the chosen organic solvent (e.g., ethyl acetate) is appropriate for Salbutamol.[1] For SPE, verify that the sorbent chemistry and elution solvents are optimal.
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like Salbutamol. Ensure the pH is adjusted to the appropriate level for the chosen extraction method.
-
Issue 3: High Signal Variability or Poor Precision
-
Possible Cause: Inconsistent matrix effects or sample preparation.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample with the initial mobile phase can help reduce the concentration of matrix components and mitigate their impact on ionization.
-
Improved Cleanup: Incorporate an additional cleanup step in your sample preparation protocol, such as a second SPE step with a different sorbent.[5]
-
Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range.
-
Quantitative Data Summary
The following tables summarize key performance data for Salbutamol analysis using a deuterated internal standard in various biological matrices.
Table 1: Method Performance in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL | [1] |
| LLOQ (enantiomers) | 25 - 100 pg/mL | [2] |
| LLOQ (racemic) | 5 pg/mL | [2] |
| Linearity Range | 0.15 - 24 ppb | [3] |
| Precision (Intra-day & Inter-day) | >90% | [3] |
Table 2: Method Performance in Human Urine
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [1] |
| LLOQ (enantiomers) | 0.3 ng/mL | [5] |
| Linearity Range | 0.1 - 10 ng/mL | [5] |
| Recovery | 83.82 - 102.33% | [5] |
| Intra- and Inter-assay Precision | < 5.04% | [5] |
Table 3: Matrix Effects in Different Biological Fluids
| Biological Matrix | Analyte | Matrix Effect (%) | Reference |
| Urine | Formoterol | 95% - 122% | [6] |
| Urine | Salbutamol | 103% - 138% | [6] |
| Urine | Salbutamol-4′-O-sulfate | 25% - 27% | [6] |
| Serum | Salbutamol-4′-O-sulfate | 53% - 121% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Porcine Urine
This protocol describes a sequential SPE method for the extraction of Salbutamol enantiomers from porcine urine.[5]
-
Enzymatic Hydrolysis: Urine samples are hydrolyzed with β-glucuronidase/arylsulfatase.
-
First SPE: The hydrolyzed sample is subjected to SPE using an Abs-Elut Nexus SPE cartridge.
-
Second SPE: The eluate from the first SPE is further purified using a Bond Elut Phenylboronic Acid (PBA) SPE cartridge.
-
Reconstitution: The final eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma and Urine
This protocol outlines a simple LLE method for the extraction of Salbutamol.[1]
-
Sample Aliquot: An aliquot of plasma or urine is taken.
-
Internal Standard Addition: The internal standard (acetaminophen in this study, though this compound would be a suitable alternative) is added.
-
Extraction: The sample is extracted with ethyl acetate.
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
Visualizations
References
- 1. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Salbutamol and Salbutamol-d9 Recovery
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of Salbutamol and its deuterated internal standard, Salbutamol-d9, from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Salbutamol and this compound from biological matrices?
A1: The most prevalent methods for extracting Salbutamol and its internal standard from complex samples like plasma and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3] SPE is often preferred for its ability to provide cleaner extracts and reduce matrix effects.[2][4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated form of Salbutamol and is an ideal internal standard because it has very similar chemical and physical properties to the analyte. This similarity helps to compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and precise quantification.[4][5]
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Optimizing chromatographic conditions and sample cleanup procedures are crucial to minimize matrix effects.
Q4: What is the importance of pH during the extraction of Salbutamol?
A4: The pH of the sample and solutions used during extraction is critical for achieving high recovery.[6] Salbutamol is an amphoteric compound, and its charge state can be manipulated by adjusting the pH. For techniques like cation-exchange SPE, adjusting the sample pH ensures that Salbutamol is in its cationic form, allowing for strong retention on the sorbent.
Q5: Can Salbutamol degrade during sample storage and preparation?
A5: Yes, Salbutamol can be unstable under certain conditions. Studies have shown that Salbutamol concentration in urine samples can decrease significantly over time, even when stored at low temperatures.[4][7] Additionally, the use of certain solvents, like methanol, can lead to the formation of methylation products.[7] It is crucial to be mindful of storage conditions and solvent choices to ensure accurate quantitative analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Low Recovery of Salbutamol and/or this compound
Problem: You are experiencing low recovery of either Salbutamol, this compound, or both from your complex samples.
Potential Causes & Solutions:
-
Suboptimal SPE Sorbent: The choice of SPE sorbent is critical and depends on the analyte's properties and the sample matrix.[8] If using a reversed-phase sorbent, ensure the analyte is sufficiently non-polar to be retained. For ion-exchange sorbents, verify the sample pH is appropriate to charge the analyte.
-
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interactions between the analytes and the sorbent.[8] Consider increasing the organic solvent concentration or adding a modifier (e.g., a small amount of acid or base) to the elution solvent to improve recovery.
-
Improper Sample pH: The pH of the sample loaded onto the SPE cartridge can significantly impact retention and subsequent recovery.[6] Ensure the pH is optimized for the chosen sorbent chemistry.
-
Analyte Breakthrough During Washing: The wash solvent might be too strong, causing the analytes to be washed away before the elution step.[6] Test different wash solvent compositions with varying organic strengths to find a balance between removing interferences and retaining the analytes.
-
Incomplete Hydrolysis of Conjugates: Salbutamol can exist as glucuronide or sulfate conjugates in biological samples.[4][9] If you are aiming to measure total Salbutamol, ensure complete enzymatic hydrolysis by optimizing the enzyme concentration, incubation time, and temperature.
High Variability in Recovery
Problem: You are observing inconsistent recovery of Salbutamol and/or this compound across different samples or batches.
Potential Causes & Solutions:
-
Matrix Effects: High variability can be a strong indicator of matrix effects, where different samples have varying levels of interfering compounds.
-
Improve Sample Cleanup: Incorporate an additional cleanup step, such as a different SPE sorbent or a liquid-liquid extraction, to remove more interferences.
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate Salbutamol and this compound from co-eluting matrix components.
-
-
Inconsistent Sample Pre-treatment: Ensure uniform sample pre-treatment, including pH adjustment and hydrolysis conditions, for all samples.
-
SPE Cartridge Inconsistency: Variations between SPE cartridges can lead to inconsistent performance. Test cartridges from the same lot and consider evaluating different brands.
Poor Peak Shape or Signal Intensity in LC-MS/MS
Problem: The chromatographic peaks for Salbutamol and this compound are broad, tailing, or show low intensity.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition, including the organic solvent, aqueous component, and any additives (e.g., formic acid, ammonium formate), can significantly affect peak shape and ionization efficiency. Experiment with different mobile phase compositions to find the optimal conditions.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the analytes in the mass spectrometer source. As mentioned previously, improving sample cleanup and chromatography is key.
-
Contamination of the LC-MS System: Buildup of matrix components in the LC column or the mass spectrometer source can lead to poor performance. Implement regular cleaning and maintenance procedures.
Quantitative Data Summary
The following tables summarize recovery data for Salbutamol from various studies.
Table 1: Salbutamol Recovery using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Human Plasma | End-capped C18 | 50% 1 M Trifluoroacetic acid in Methanol | > 90% | [10] |
| Human Serum | Hyper-cross-linked Styrene–divinylbenzene | 1% Trifluoroacetic acid in Methanol | 60-65% | [2] |
| Porcine Urine | Abs-Elut Nexus followed by Bond Elut Phenylboronic Acid | Not Specified | 83.82 - 102.33% | [5] |
| Pork | Not Specified | Not Specified | Isotopic dilution correction factor of 1.01 |
Table 2: Salbutamol Recovery using other methods
| Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Blood Plasma | Molecularly Imprinted Polymers (MIPs) | Co-sintered composite frits | ~104.79% | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Salbutamol from Human Plasma
This protocol is based on the methodology described by S. H. Chan et al. (2016).[5]
-
Sample Pre-treatment:
-
To 1 mL of porcine urine, add an internal standard solution (Salbutamol-tert-butyl-d9).
-
Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase from Helix pomatia.
-
-
SPE Column Conditioning:
-
Condition an Abs-Elut Nexus SPE cartridge sequentially with methanol and water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
-
Second SPE (Phenylboronic Acid):
-
Elute the analyte from the first SPE column and apply it to a conditioned Bond Elut Phenylboronic Acid (PBA) SPE cartridge.
-
Wash the PBA cartridge.
-
-
Elution:
-
Elute Salbutamol and this compound from the PBA cartridge with the final elution solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Salbutamol from Human Serum
This protocol is adapted from the work of M. K. Choo et al.[2]
-
Sample Pre-treatment:
-
Spike human serum samples with Salbutamol and an internal standard (e.g., Terbutaline). No other pre-treatment is specified.
-
-
SPE Column Conditioning:
-
Condition a hyper-cross-linked styrene–divinylbenzene bonded phase (ENV+) cartridge.
-
-
Sample Loading:
-
Load the serum sample directly onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with distilled water.
-
-
Elution:
-
Elute Salbutamol and the internal standard with 1% trifluoroacetic acid in methanol.
-
-
Derivatization and Analysis:
-
Evaporate the eluate and derivatize with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for GC-MS analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of Salbutamol.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Salbutamol extraction from urine and its stability in different solutions: identification of methylation products and validation of a quantitative analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of salbutamol and salbutamol glucuronide in human urine by means of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective extraction of salbutamol from human plasma with the use of phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bioanalysis with Deuterated Salbutamol Standards
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help you select and effectively use the optimal deuterated internal standard for the quantification of Salbutamol in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Salbutamol-d3 and Salbutamol-d9?
A1: The fundamental difference lies in the number and location of deuterium atoms. Salbutamol-d3 typically has three deuterium atoms on the methyl groups of the tert-butyl moiety. In contrast, this compound has nine deuterium atoms, fully deuterating the tert-butyl group. This higher level of deuteration in this compound provides a greater mass difference from the unlabeled Salbutamol.
Q2: Why is a larger mass difference in a deuterated standard, like this compound, generally preferred?
A2: A larger mass difference (ideally ≥ 4 Da) is advantageous in mass spectrometry to minimize "isotopic cross-talk." Unlabeled compounds have naturally occurring heavy isotopes (e.g., ¹³C). At high concentrations of Salbutamol, the signal from its natural isotopes can potentially interfere with the signal of a deuterated standard with a small mass difference, such as Salbutamol-d3. This compound, with a +9 Da shift, is well outside the natural isotopic distribution of Salbutamol, reducing the risk of this interference and potentially leading to more accurate quantification, especially at the lower limits of detection.
Q3: Can the position of the deuterium labels affect the stability of the internal standard?
A3: Yes, the stability of the deuterium labels is crucial. Deuterium atoms on carbon atoms are generally stable. However, deuterium on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to heteroatoms can sometimes be susceptible to back-exchange with hydrogen from the solvent (e.g., water or methanol) under certain pH or temperature conditions. For both Salbutamol-d3 and this compound, the deuterium atoms are on the stable tert-butyl group and are not prone to exchange under typical bioanalytical conditions.
Q4: Will Salbutamol-d3 and this compound co-elute perfectly with Salbutamol in liquid chromatography?
A4: Ideally, a stable isotope-labeled internal standard should co-elute with the analyte to experience the same matrix effects. However, a high degree of deuteration can sometimes lead to a slight shift in retention time, with the more heavily deuterated compound (this compound) potentially eluting slightly earlier than the unlabeled analyte on a reverse-phase column. This is known as the "isotopic effect." While often negligible, this can lead to differential matrix effects if the elution times are sufficiently different. It is essential to verify co-elution during method development.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve | - Isotopic cross-talk: At high Salbutamol concentrations, the M+3 isotope of Salbutamol may be interfering with the Salbutamol-d3 signal. - Detector saturation: The detector response is no longer proportional to the ion intensity at very high concentrations. - Sub-optimal internal standard concentration: The concentration of the internal standard may not be appropriate for the range of the calibration curve. | - If using Salbutamol-d3, consider switching to this compound to increase the mass difference. - Dilute the upper-end calibration standards. - Adjust the internal standard concentration to be within the linear range of the analyte concentrations. |
| Poor precision and accuracy | - Differential matrix effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement from the biological matrix. This can be due to slight differences in retention times. - Inconsistent sample extraction: Variability in the sample preparation process can lead to inconsistent recovery of the analyte and/or internal standard. | - Optimize chromatographic conditions to ensure co-elution of Salbutamol and the deuterated standard. - Evaluate different sample clean-up techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects. - Ensure consistent and precise execution of all sample preparation steps. |
| Signal from analyte in blank samples containing only the internal standard | - Isotopic impurity of the deuterated standard: The deuterated standard may contain a small amount of the unlabeled Salbutamol. | - Obtain a Certificate of Analysis for your deuterated standard to verify its isotopic purity. - Prepare a "zero sample" (blank matrix spiked only with the internal standard) and measure the response of the analyte. This can be subtracted from the response in your samples. |
| Loss of deuterium (back-exchange) | - Unstable label position: While unlikely for Salbutamol-d3 and -d9, this can occur if deuterium is on an exchangeable site. - Harsh sample preparation conditions: Extreme pH or high temperatures can potentially promote exchange. | - Confirm the location of the deuterium labels from the supplier. For Salbutamol, they should be on the stable tert-butyl group. - Avoid extreme pH and high temperatures during sample preparation and storage if possible. |
Data Summary
The following table summarizes the key properties of Salbutamol-d3 and this compound.
| Property | Salbutamol-d3 | This compound | Recommendation |
| Molecular Formula | C₁₃H₁₈D₃NO₃[1] | C₁₃H₁₂D₉NO₃[2] | - |
| Molecular Weight | ~242.33 g/mol [1] | ~248.37 g/mol [3] | - |
| Mass Difference (from Salbutamol) | +3 Da | +9 Da | This compound is preferred to minimize isotopic cross-talk. |
| Risk of Isotopic Cross-talk | Higher risk, especially at high analyte concentrations. | Lower risk due to the larger mass difference. | This compound offers a more robust performance. |
| Potential for Chromatographic Shift | Minimal | May be slightly more pronounced than with Salbutamol-d3, but often negligible. Requires experimental verification. | Both require verification of co-elution during method development. |
| Label Stability | High (on tert-butyl group) | High (on tert-butyl group) | Both are stable for typical bioanalytical applications. |
Experimental Protocols
General Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for the quantification of Salbutamol in plasma using a deuterated internal standard.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Salbutamol-d3 or this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and 5mM ammonium acetate.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[4]
-
MRM Transitions:
-
Visualizations
Caption: Logical workflow for selecting the optimal deuterated standard for Salbutamol.
Caption: Troubleshooting workflow for common issues with deuterated internal standards.
References
Validation & Comparative
Validation of an analytical method for Salbutamol using Salbutamol-d9 according to ICH guidelines
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the accuracy, reliability, and consistency of results. This guide provides a comparative overview of two common analytical methods for the quantification of Salbutamol, a widely used bronchodilator. The comparison is based on the validation parameters stipulated by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.
This document details the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Salbutamol-d9 as an internal standard and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The performance of each method is evaluated against key validation criteria, including linearity, accuracy, precision, specificity, and the limits of detection and quantification.
Method Performance Comparison
The following tables summarize the quantitative data from the validation of the LC-MS/MS and HPLC-UV methods for Salbutamol analysis, performed in accordance with ICH Q2(R1) guidelines.
Table 1: Validation Parameters for LC-MS/MS Method with this compound Internal Standard
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.999 |
| Range | - | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) - Repeatability | ≤ 15% | < 5% |
| Precision (% RSD) - Intermediate Precision | ≤ 15% | < 7% |
| Specificity | No interference at the retention time of the analyte | No interference observed |
| Limit of Detection (LOD) | - | 0.5 ng/mL |
| Limit of Quantification (LOQ) | - | 1 ng/mL |
| Robustness | No significant impact on results | Method is robust |
Table 2: Validation Parameters for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.999 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.1 - 101.5% |
| Precision (% RSD) - Repeatability | ≤ 2% | < 1.5% |
| Precision (% RSD) - Intermediate Precision | ≤ 2% | < 2.0% |
| Specificity | No interference at the retention time of the analyte | No interference observed |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Robustness | No significant impact on results | Method is robust |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
LC-MS/MS Method with this compound
-
Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salbutamol: Precursor ion > Product ion (e.g., m/z 240.2 > 148.1)[1].
-
This compound: Precursor ion > Product ion.
-
-
-
Validation Procedures:
-
Linearity: A series of calibration standards were prepared in the range of 1-100 ng/mL by spiking blank plasma with known concentrations of Salbutamol and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard was plotted against the concentration.
-
Accuracy: The accuracy was determined by analyzing quality control (QC) samples at low, medium, and high concentrations (n=3 at each level). The percentage recovery was calculated.
-
Precision: Repeatability (intra-day precision) was assessed by analyzing six replicates of QC samples at three concentration levels on the same day. Intermediate precision was determined by analyzing the same samples on three different days. The relative standard deviation (%RSD) was calculated.
-
Specificity: Blank plasma samples from at least six different sources were analyzed to check for any interfering peaks at the retention time of Salbutamol and this compound.
-
LOD and LOQ: The limit of detection and quantification were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition) was evaluated.
-
HPLC-UV Method
-
Instrumentation: A high-performance liquid chromatography system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Injection Volume: 20 µL.
-
-
Validation Procedures:
-
Linearity: A series of standard solutions of Salbutamol in the mobile phase were prepared in the concentration range of 1-50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: Accuracy was evaluated by the standard addition method. Known amounts of Salbutamol were added to a pre-analyzed sample solution, and the recovery was calculated.
-
Precision: Repeatability was determined by injecting six replicate standard solutions at a single concentration. Intermediate precision was assessed by performing the analysis on different days with different analysts.
-
Specificity: The specificity of the method was evaluated by analyzing a placebo sample and a sample spiked with known related substances to ensure no interference with the Salbutamol peak.
-
LOD and LOQ: These were determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness was tested by making small variations in the mobile phase composition, pH, and flow rate.
-
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
Signaling Pathway and Logical Relationships
The logical relationship between the analytical method, the use of an internal standard, and the validation process is crucial for ensuring reliable results. The internal standard, this compound, is chemically similar to the analyte, Salbutamol, but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The internal standard is added at a constant concentration to all samples and standards. By calculating the ratio of the analyte signal to the internal standard signal, any variations in sample preparation or instrument response can be compensated for, leading to improved accuracy and precision of the measurement.
Caption: Logical workflow for Salbutamol quantification using an internal standard.
References
Inter-Laboratory Cross-Validation of Salbutamol Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various validated analytical methods for the quantification of Salbutamol, a selective beta-2 adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The objective is to present a comprehensive overview of assay performance across different laboratories and methodologies, based on published experimental data. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for their specific research needs.
Accurate and precise quantification of Salbutamol in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The data and protocols presented herein are synthesized from multiple independent validation studies, offering a cross-sectional view of the robustness and reliability of these assays.
Comparative Analysis of Assay Performance
The performance of an analytical method is defined by several key validation parameters. The following tables summarize the quantitative data from various studies on Salbutamol quantification, providing a basis for comparison between different analytical techniques and laboratories.
Table 1: Performance Characteristics of HPLC and Spectrophotometric Methods for Salbutamol Quantification
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | Spectrophotometric Method[3] |
| Linearity Range | 0.240 - 8.640 ppm | 80 - 120% of test conc. | 10 - 50 µg/ml |
| Correlation Coefficient (r²) | 0.999 | > 0.990 | 0.9986 |
| Precision (%RSD) | |||
| - Repeatability | 0.65% | 0.22% | < 2% (Intra-day) |
| - Intermediate Precision | 0.99% | 0.12% | < 2% (Inter-day) |
| - Reproducibility | 0.61% | N/A | N/A |
| Accuracy (% Recovery) | 99.58% | 90 - 110% | N/A |
| Limit of Detection (LOD) | 0.0096 ppm | N/A | 2.365 µg/ml |
| Limit of Quantitation (LOQ) | 0.048 ppm | N/A | 7.167 µg/ml |
N/A : Not Available in the cited source.
Table 2: Performance Characteristics of LC-MS/MS Methods for Salbutamol Quantification
| Parameter | LC-MS/MS Method 1 (Urine)[4] | LC-MS/MS Method 2 (Porcine Urine)[5] | LC-MS/MS Method 3 (Chicken Muscle)[6] |
| Linearity Range | 200 - 2000 ng/mL | 0.1 - 10 ng/mL | N/A |
| Correlation Coefficient (r) | 0.9874 | N/A | N/A |
| Precision (%RSD, Inter-day) | 14.1% (200 ng/mL), 7.1% (500 ng/mL), 4.8% (1000 ng/mL) | < 5.04% | N/A |
| Accuracy (% Recovery) | N/A | 83.82 - 102.33% | N/A |
| Limit of Detection (LOD) | 20 ng/ml | N/A | 0.1 µg/kg |
| Limit of Quantitation (LOQ) | N/A | 0.3 ng/mL | 0.2 µg/kg |
N/A : Not Available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the experimental protocols for the key methods cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method[1]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system.
-
Column : Synergi 4µm Polar-RP 80A0, 150mm x 4.6mm.
-
Mobile Phase : A mixture of 75:25 ammonium acetate buffer and methanol.
-
Detection : UV detector.
-
System Suitability : The relative standard deviation (%RSD) of the peak area responses from six standard solution injections should not be more than 2.0%. The tailing factor should not be more than 2.0, and theoretical plate counts should be not less than 2000.
-
Sample Preparation : Specific details on sample preparation were not provided in the abstract.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Human Urine[4]
-
Instrumentation : LC-MS/MS instrument.
-
Sample Preparation : Urine samples are fortified with deuterated Salbutamol as an internal standard. No further sample preparation is performed.
-
Injection Volume : 10 µl.
-
Detection : Tandem mass spectrometry.
-
Validation Parameters : The method was validated for detection limit, precision, and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Porcine Urine[5]
-
Instrumentation : Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).
-
Sample Preparation :
-
Porcine urine samples are hydrolyzed with β-glucuronidase/arylsulfatase.
-
A double solid-phase extraction (SPE) is performed, first using Abs-Elut Nexus SPE, followed by Bond Elut Phenylboronic Acid (PBA) SPE.
-
-
Chromatographic Separation :
-
Column : Astec CHIROBIOTIC™ T HPLC column (3.0mm × 100mm; 5µm).
-
Column Temperature : 15°C.
-
Mobile Phase : 5mM ammonium formate in methanol.
-
Flow Rate : 0.4 mL/min (isocratic).
-
-
Detection : Multiple reaction monitoring (MRM) mode.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of Salbutamol and a typical workflow for inter-laboratory cross-validation of an analytical assay.
Caption: Simplified signaling pathway of Salbutamol leading to bronchodilation.
Caption: Workflow for inter-laboratory cross-validation of an analytical assay.
Conclusion
The choice of an analytical method for Salbutamol quantification depends on various factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. This guide provides a comparative summary of different validated methods, highlighting their performance characteristics. While a direct inter-laboratory cross-validation study for a single Salbutamol assay was not found in the public domain, the compilation of data from multiple independent studies offers valuable insights into the expected performance of these methods. For regulatory submissions, it is imperative to follow the guidelines provided by authorities such as the FDA and EMA.[7][8] The validation of any bioanalytical method is essential to ensure reliable results for proper decision-making in drug dosing and patient safety.[7][8]
References
- 1. eijppr.com [eijppr.com]
- 2. A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation [article.sapub.org]
- 3. ajrcps.com [ajrcps.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different internal standards for Salbutamol analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Salbutamol, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a detailed comparison of two commonly employed internal standards for Salbutamol analysis: Salbutamol-d3, a stable isotope-labeled (SIL) analogue, and Terbutaline, a structural analogue.
The selection of an internal standard is a critical step in method development for quantitative analysis, particularly in complex biological matrices. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry helps to compensate for variations in sample extraction, matrix effects, and instrument response.[1][2]
Performance Comparison: Salbutamol-d3 vs. Terbutaline
The following table summarizes the performance characteristics of Salbutamol-d3 and Terbutaline as internal standards for Salbutamol analysis, based on data from various studies. It is important to note that the data presented here are compiled from different sources and the experimental conditions may vary.
| Performance Parameter | Salbutamol-d3 (SIL Internal Standard) | Terbutaline (Structural Analogue Internal Standard) | Key Considerations |
| Linearity (r²) | >0.99[3] | >0.99[4] | Both internal standards demonstrate excellent linearity over a range of concentrations. |
| Precision (%RSD) | Intra-day: <15%, Inter-day: <15%[3] | Intra-day: <5.04%, Inter-day: <5.04%[5] | Both offer good precision, with Terbutaline showing slightly better precision in the cited study. |
| Accuracy (%Bias) | <15%[3] | Mean Bias: -0.40%[4] | Both internal standards provide high accuracy. |
| Recovery | Not explicitly reported, but expected to be similar to Salbutamol | 90.82% (for unchanged Salbutamol)[4] | SILs are expected to have very similar recovery to the analyte. Terbutaline also shows high and consistent recovery. |
| Matrix Effect | Expected to be minimal due to co-elution with the analyte.[1][2] | Potential for differential matrix effects compared to Salbutamol. | SILs are generally superior in compensating for matrix effects as they co-elute and experience similar ionization suppression or enhancement.[1] |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL in plasma[3] | 12.12 µg/L in urine[4] | The LLOQ is method-dependent and influenced by the matrix and instrumentation. |
Experimental Protocols
Detailed methodologies for the analysis of Salbutamol using either Salbutamol-d3 or Terbutaline as an internal standard are outlined below. These protocols are based on published research and provide a starting point for method development.
Method 1: Salbutamol Analysis using Salbutamol-d3 Internal Standard (LC-MS/MS)
This method is adapted from a study focused on the determination of Salbutamol in human plasma.[3]
1. Sample Preparation:
-
To a 100 µL plasma sample, add 20 µL of Salbutamol-d3 internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salbutamol: Precursor ion > Product ion (e.g., m/z 240.2 > 148.1).
-
Salbutamol-d3: Precursor ion > Product ion (e.g., m/z 243.2 > 151.1).
-
Method 2: Salbutamol Analysis using Terbutaline Internal Standard (HPLC with Fluorescence Detection)
This protocol is based on a method for the determination of Salbutamol in human urine.[4]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 1 mL urine sample, add 100 µL of Terbutaline internal standard solution (e.g., 1 µg/mL).
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 0.1 M HCl followed by methanol.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25 mM potassium dihydrogen phosphate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: 277 nm.
-
Emission Wavelength: 302 nm.
Workflow and Pathway Diagrams
To visually represent the analytical process and the relationship between the analyte and internal standards, the following diagrams have been generated using Graphviz.
Conclusion
Both Salbutamol-d3 and Terbutaline can be effectively used as internal standards for the quantification of Salbutamol.
-
Salbutamol-d3 , as a stable isotope-labeled internal standard, is theoretically the superior choice. Its identical chemical and physical properties to Salbutamol ensure it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, particularly in complex biological matrices.[1][2] This leads to higher accuracy and precision.
-
Terbutaline , a structural analogue, offers a cost-effective and readily available alternative. While it may not perfectly mimic the behavior of Salbutamol, particularly in terms of chromatographic elution and ionization, it has been shown to provide reliable quantitative results when the method is carefully validated.[4]
The ultimate choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget constraints. For regulated bioanalysis, a stable isotope-labeled internal standard like Salbutamol-d3 is generally preferred. For research applications where high-throughput and cost-effectiveness are priorities, a well-validated method using Terbutaline can be a suitable option.
References
The Analytical Advantage: A Comparative Guide to Salbutamol-d9 as a Certified Reference Material
For researchers, scientists, and drug development professionals engaged in the precise quantification of Salbutamol, the choice of a certified reference material (CRM) is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the performance characteristics of Salbutamol-d9, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterpart, Salbutamol CRM. The use of this compound offers significant advantages in bioanalytical methods, particularly in mitigating matrix effects and improving the overall robustness of quantitative assays.
Superior Performance by Design: A Data-Driven Comparison
The primary advantage of this compound as a CRM lies in its high isotopic and chemical purity, which ensures its suitability as an internal standard in mass spectrometry-based assays.[1][2] Unlike a non-deuterated standard, this compound co-elutes with the analyte of interest, experiencing similar ionization suppression or enhancement effects from the sample matrix. This co-behavior allows for more accurate correction and, consequently, more reliable quantification.[2]
The following tables summarize the key performance characteristics of this compound compared to a standard Salbutamol CRM, based on available certificate of analysis data and typical performance in analytical applications.
Table 1: Certified Reference Material Specifications
| Parameter | This compound CRM | Salbutamol CRM |
| Certified Purity | 99.44% (by HPLC) | 99.1% ± 0.1% |
| Isotopic Purity | 99.2% | Not Applicable |
| Isotopic Distribution | d9: 93.06%, d8: 6.77%, d7: 0.17%, d6: 0.01% | Not Applicable |
| Intended Use | Internal standard for GC-MS and LC-MS/MS | Calibration, method validation, quality control |
Table 2: Typical Performance in Isotope Dilution Mass Spectrometry
| Performance Metric | This compound as Internal Standard | Non-Deuterated Salbutamol as Internal Standard |
| Linearity (r²) | >0.99 | Can be affected by matrix variability |
| Recovery | Typically 80-120% | Highly variable depending on matrix |
| Precision (RSD) | <15% | Often >15% in complex matrices |
| Matrix Effect | Significantly minimized | Prone to significant signal suppression or enhancement |
Experimental Protocols for Performance Verification
To substantiate the performance claims, detailed experimental protocols for key analytical validations are provided below. These protocols are representative of methods used to quantify Salbutamol in biological matrices using this compound as an internal standard.
Chromatographic Separation and Mass Spectrometric Detection
This method is suitable for the quantification of Salbutamol in plasma or urine.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Salbutamol: Precursor ion m/z 240.2 → Product ion m/z 148.1
-
This compound: Precursor ion m/z 249.2 → Product ion m/z 157.1
-
Sample Preparation for Biological Matrices (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Stability Assessment
The stability of this compound as a CRM is a critical performance characteristic.
-
Short-Term Stability: Store aliquots of the this compound stock solution at room temperature and 4°C for 24 hours. Analyze the samples and compare the results with a freshly prepared standard.
-
Long-Term Stability: Store aliquots of the stock solution at -20°C and -80°C for an extended period (e.g., 1, 3, 6, and 12 months). Analyze the samples at each time point and compare the results to the initial concentration.
-
Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature). Analyze the samples and compare the results with a standard that has not undergone freeze-thaw cycles.
Visualizing the Science: Pathways and Workflows
To further elucidate the role and application of this compound, the following diagrams, generated using Graphviz, illustrate the relevant biological pathway and the experimental workflow for its use as an internal standard.
Caption: Salbutamol Signaling Pathway.
Caption: Isotope Dilution Mass Spectrometry Workflow.
References
Linearity, accuracy, and precision of Salbutamol quantification with Salbutamol-d9
A deep dive into the analytical performance of Salbutamol-d9 reveals its superiority in linearity, accuracy, and precision for the quantification of salbutamol in biological matrices. This guide provides a comparative analysis of experimental data, detailed methodologies, and a clear rationale for employing isotopically labeled internal standards in demanding research and clinical settings.
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like salbutamol is paramount. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays. This approach offers enhanced precision and accuracy by effectively compensating for variability in sample preparation and instrument response.
Unveiling the Data: A Head-to-Head Comparison
The performance of this compound and other deuterated analogues as internal standards for salbutamol quantification is highlighted in the following tables, which summarize key validation parameters from various studies.
Table 1: Linearity of Salbutamol Quantification Using Deuterated Internal Standards
| Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r) | Reference |
| This compound (tert-butyl-d9) | Porcine Urine | 0.1 - 10 ng/mL | Not Reported | [1] |
| Salbutamol-d6 | Human Urine | 200 - 2000 ng/mL | 0.9874 | [2] |
| Salbutamol-d3 | Human Plasma | 0.15 - 24 ng/mL | > 0.99 | [3][4] |
Table 2: Accuracy and Precision of Salbutamol Quantification Using Deuterated Internal Standards
| Internal Standard | Matrix | Concentration | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| This compound (tert-butyl-d9) | Porcine Urine | QC Samples | 83.82 - 102.33% | < 5.04% (Intra- & Inter-day) | [1] |
| Salbutamol-d6 | Human Urine | 200 ng/mL | Not Reported | 14.1% (Inter-day) | [2] |
| 500 ng/mL | Not Reported | 7.1% (Inter-day) | [2] | ||
| 1000 ng/mL | Not Reported | 4.8% (Inter-day) | [2] | ||
| Salbutamol-d3 | Human Plasma | LLOQ, LQC, MQC, HQC | 95.50 - 107.04% | 1.85 - 2.85% (Intra- & Inter-day) | [5] |
RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
As evidenced by the data, methods employing deuterated internal standards, including this compound, demonstrate excellent linearity over a range of concentrations relevant for pharmacokinetic and clinical studies. The accuracy, reported as percent recovery, for the method using this compound falls well within the accepted bioanalytical method validation guidelines. Furthermore, the precision, indicated by the low relative standard deviation, underscores the reproducibility and reliability of using a stable isotope-labeled internal standard.
The Alternative: Non-Deuterated Internal Standards
While deuterated internal standards are preferred, other compounds with similar physicochemical properties can be used. One study utilized nadolol as an internal standard for the quantification of salbutamol in human urine.
Table 3: Performance of a Non-Deuterated Internal Standard for Salbutamol Quantification
| Internal Standard | Matrix | Linearity Range | Precision (% RSD) | Accuracy | Reference |
| Nadolol | Human Urine | 10.0 - 2000.0 ng/mL | < 7.3% (Intra- & Inter-run) | ±2.6% | [6] |
While the method using nadolol shows acceptable performance, the use of a stable isotope-labeled internal standard like this compound is generally considered superior. This is because a deuterated standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing more effective compensation for any potential variations in the analytical process.
Experimental Corner: A Closer Look at the Methodology
To provide a comprehensive understanding, a detailed experimental protocol for the quantification of salbutamol in human plasma using a deuterated internal standard is outlined below. This protocol is a composite based on typical LC-MS/MS methods.
Objective: To accurately and precisely quantify the concentration of salbutamol in human plasma samples.
Materials:
-
Salbutamol reference standard
-
This compound (or other suitable deuterated analogue) internal standard
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of salbutamol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the salbutamol stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.
-
Prepare a working solution of the this compound internal standard at an appropriate concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 200 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate salbutamol from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salbutamol: Precursor ion (m/z) -> Product ion (m/z) (e.g., 240.1 -> 148.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 249.2 -> 154.1)
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of salbutamol to this compound against the concentration of the calibration standards.
-
Determine the concentration of salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
To illustrate the logical flow of the analytical process, the following diagram outlines the key steps from sample receipt to final data analysis.
Caption: Experimental workflow for salbutamol quantification.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of salbutamol in biological matrices. The compiled data clearly demonstrates the superior performance of this approach compared to methods relying on non-deuterated internal standards. For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data, the adoption of a stable isotope-labeled internal standard like this compound is not just a recommendation but a necessity for achieving reliable and reproducible results.
References
Navigating the Low Levels: A Comparative Guide to Determining Salbutamol's Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of Salbutamol at low concentrations is critical. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Salbutamol, with a particular focus on the advantages of using a deuterated internal standard, Salbutamol-d9. The information presented herein is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your analytical needs.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and recommended approach for the quantitative analysis of Salbutamol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is primarily due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide will delve into the practical aspects of this methodology and compare it with alternative techniques.
Performance Data at a Glance: Salbutamol Quantification Methods
The following tables summarize the reported limits of detection (LOD) and quantification (LOQ) for Salbutamol using various analytical techniques. The data highlights the enhanced sensitivity achieved with methods employing this compound as an internal standard.
Table 1: LOD and LOQ of Salbutamol using LC-MS/MS with this compound Internal Standard
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| Human Plasma | 0.05 ng/mL | 0.15 ng/mL | [1] |
| Porcine Urine | Not Reported | 0.3 ng/mL | [2][3] |
| Human Urine | 20 ng/mL | Not Reported | [4] |
| Human Plasma | Not Reported | 0.02 ng/mL | [5] |
Table 2: LOD and LOQ of Salbutamol using Alternative Analytical Methods
| Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| HPLC-Electrochemical Detection | Paracetamol | Human Plasma & Urine | Not Reported | Not Reported | [6] |
| Spectrophotometry | None | Pure Drug | 2.365 µg/mL | 7.167 µg/mL | [7] |
| HPLC | None | Metered Dose Inhaler | 0.0096 ppm (µg/mL) | 0.048 ppm (µg/mL) | [8] |
| LC-MS/MS | Acetaminophen | Human Plasma & Urine | Not Reported | 0.02 ng/mL (Plasma), 1 ng/mL (Urine) | [5] |
| HPTLC | None | Human Plasma & Urine | Not Reported | 1 ng/mL (Plasma), 20 ng/mL (Urine) | [9] |
The Gold Standard: Experimental Protocol for LOD and LOQ Determination of Salbutamol using this compound by LC-MS/MS
This section outlines a typical and robust protocol for determining the LOD and LOQ of Salbutamol in a biological matrix (e.g., plasma or urine) using this compound as an internal standard.
1. Materials and Reagents:
-
Salbutamol reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Blank biological matrix (plasma or urine)
-
Solid-phase extraction (SPE) cartridges (if required for sample clean-up)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of Salbutamol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Salbutamol stock solution with the appropriate solvent to prepare a series of working standard solutions at decreasing concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent.
4. Sample Preparation:
-
Spiking: Spike a known volume of the blank biological matrix with the Salbutamol working standard solutions to create a calibration curve. A typical approach is to prepare a series of calibration standards by spiking the blank matrix to achieve final concentrations ranging from below the expected LOD to above the expected LOQ.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard spiking solution to all samples, including calibration standards, quality control samples, and unknown samples.
-
Extraction (if necessary): For complex matrices like plasma, a sample clean-up step such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be required to remove interfering substances.
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in the mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared samples into the LC-MS/MS system. The chromatographic conditions (column, mobile phase composition, flow rate, and gradient) should be optimized to achieve good separation of Salbutamol from matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Salbutamol and this compound.
-
Typical MRM transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
This compound: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 244 for Salbutamol-d3, m/z 246 for Salbutamol-d6). The product ion may or may not be shifted depending on the fragmentation pattern.
-
-
6. Determination of LOD and LOQ:
The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio (S/N) Method:
-
LOD: The concentration that produces a signal-to-noise ratio of approximately 3:1.
-
LOQ: The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1 or greater). The precision, expressed as the relative standard deviation (RSD), should be ≤ 20%, and the accuracy should be within ±20% of the nominal concentration.
-
-
Calibration Curve Method (based on ICH guidelines):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank samples).
-
S = the slope of the calibration curve.
-
-
-
Visualizing the Workflow
The following diagram illustrates the key steps involved in the determination of LOD and LOQ for Salbutamol using an internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
The Decisive Advantage of a Deuterated Internal Standard
The primary reason for the superior performance of methods utilizing this compound is the principle of isotopic dilution. This compound is chemically identical to Salbutamol, but its increased mass allows it to be distinguished by the mass spectrometer. Because it behaves identically during extraction, chromatography, and ionization, any loss of analyte during sample processing or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification, especially at low concentrations where matrix effects can be significant.
Alternative Approaches: When is a Different Method Suitable?
While LC-MS/MS with a deuterated internal standard is the preferred method for achieving the lowest detection limits, other techniques can be employed depending on the specific requirements of the analysis.
-
HPLC with UV or Fluorescence Detection: These methods are generally less sensitive than LC-MS/MS but can be suitable for the analysis of pharmaceutical formulations where Salbutamol concentrations are higher. They are often simpler to implement and have lower operational costs.
-
LC-MS/MS with a Non-Isotopically Labeled Internal Standard: Using a different compound as an internal standard (e.g., Atenolol or Acetaminophen) can still compensate for some variability.[5] However, since the chemical and physical properties are not identical to Salbutamol, it may not fully account for matrix effects and extraction inconsistencies, potentially leading to lower accuracy and precision compared to a deuterated standard.
Conclusion
For researchers and professionals requiring the highest sensitivity and accuracy in Salbutamol quantification, the use of LC-MS/MS with a deuterated internal standard such as this compound is unequivocally the method of choice. This approach consistently delivers lower limits of detection and quantification, providing reliable data for pharmacokinetic studies, bioequivalence trials, and trace-level analysis. While alternative methods have their place, particularly in less demanding applications, they cannot match the robustness and precision afforded by isotopic dilution. By following the detailed protocol and understanding the principles outlined in this guide, laboratories can confidently establish and validate a high-performance analytical method for Salbutamol determination.
References
- 1. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A twelve month comparison of salmeterol with salbutamol in asthmatic patients. European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ajrcps.com [ajrcps.com]
- 7. eijppr.com [eijppr.com]
- 8. Determination of salbutamol in human plasma and urine by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
Navigating the Rigors: A Comparative Guide to the Ruggedness and Robustness of Salbutamol Analytical Methods
A deep dive into the stability and reliability of analytical methods for Salbutamol, this guide offers a comparative analysis of their performance under deliberate variations in experimental conditions. With a focus on providing researchers, scientists, and drug development professionals with actionable data, we present a synthesis of experimental findings on the ruggedness and robustness of commonly employed analytical techniques.
The reliability of an analytical method is paramount in pharmaceutical quality control, ensuring the consistency and safety of drug products. For a widely used bronchodilator like Salbutamol, the analytical methods employed for its quantification must be not only accurate and precise but also resilient to the minor, unavoidable variations that occur in a real-world laboratory setting. This resilience is assessed through ruggedness and robustness testing, critical components of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.
This guide provides a comparative overview of the ruggedness and robustness of high-performance liquid chromatography (HPLC) methods, the most prevalent analytical technique for Salbutamol. By examining the impact of deliberate changes in method parameters, we offer insights into the operational stability of these methods, supported by experimental data and detailed protocols.
Comparative Analysis of Method Robustness
Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. The following table summarizes the typical parameters investigated and the acceptance criteria for the analysis of Salbutamol by HPLC, based on a review of published methods.[1][2][3][4][5][6]
| Parameter Varied | Typical Variation | Acceptance Criteria (System Suitability) | Impact on Results |
| Mobile Phase Composition | ± 2-5% of organic phase | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area ≤ 2.0% | Minimal to no significant change in retention time and peak shape.[1][2] |
| Mobile Phase pH | ± 0.2 units | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area ≤ 2.0% | May influence retention time and peak symmetry, but should remain within acceptable limits.[3][6] |
| Flow Rate | ± 0.1 - 0.2 mL/min | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area ≤ 2.0% | Inversely affects retention time; minor variations should not compromise resolution.[1][2][5] |
| Column Temperature | ± 5 - 10°C | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area ≤ 2.0% | Can affect retention time and peak shape; method should be stable within the tested range.[1][6][7] |
| Wavelength of Detection | ± 2 - 5 nm | No significant change in peak response and quantitation. | Minimal impact on assay results is expected.[1][5] |
Ruggedness: Assessing Intermediate Precision
Ruggedness, or intermediate precision, evaluates the reproducibility of the analytical method under various conditions, such as different analysts, instruments, and laboratories. The results of ruggedness testing are typically expressed as the %RSD of the assay results.
| Parameter Varied | Number of Replicates | Acceptance Criteria (%RSD of Assay) |
| Different Analysts | 6 assays per analyst | ≤ 2.0% |
| Different Instruments | 6 assays per instrument | ≤ 2.0% |
| Different Days | 6 assays per day | ≤ 2.0% |
Published studies on HPLC methods for Salbutamol consistently report %RSD values for intermediate precision to be well within the acceptable limit of 2.0%, demonstrating the ruggedness of these methods.[1]
Experimental Protocols
To provide a practical framework, a detailed methodology for conducting ruggedness and robustness testing for a typical Salbutamol HPLC assay is outlined below.
Robustness Testing Protocol
-
Preparation of Standard and Sample Solutions: Prepare a standard solution of Salbutamol Sulphate and a sample solution from the pharmaceutical dosage form as per the validated analytical method.
-
Establishment of Baseline Conditions: Analyze the standard and sample solutions using the nominal (optimized) chromatographic conditions and record the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.
-
Systematic Variation of Parameters: Deliberately vary one parameter at a time, while keeping others constant. For each variation, inject the standard and sample solutions in replicate (n=3 or 6).
-
Flow Rate: Adjust the flow rate to ±0.2 mL/min of the nominal flow rate.[1]
-
Mobile Phase Composition: Alter the ratio of the organic solvent in the mobile phase by ±5%.[1]
-
pH of the Aqueous Phase of the Mobile Phase: Adjust the pH by ±0.2 units.[6]
-
Column Temperature: Set the column oven temperature to ±10°C of the nominal temperature.[1]
-
Wavelength of Detection: Change the detection wavelength by ±3 nm.[1]
-
-
Data Analysis: For each condition, calculate the system suitability parameters and the % assay of Salbutamol. Compare these results with the baseline data. The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria and the assay results show no significant changes.
Ruggedness (Intermediate Precision) Testing Protocol
-
Preparation of a Homogeneous Sample: Prepare a single, homogeneous batch of the sample to be analyzed.
-
Analysis under Varied Conditions:
-
Different Analysts: Have two different analysts perform the complete analytical procedure on the same day, using the same instrument and reagents. Each analyst should prepare their own set of standard and sample solutions and perform six replicate analyses.
-
Different Instruments: Analyze the sample on two different HPLC systems using the same analytical method, reagents, and analyst. Perform six replicate analyses on each instrument.
-
Different Days: Have the same analyst perform the complete analytical procedure on two different days.
-
-
Data Analysis: Calculate the mean, standard deviation, and %RSD for the assay results obtained under each set of varied conditions. The method is considered rugged if the %RSD between the different sets of results is within the acceptance limit (typically ≤ 2.0%).[1]
Visualizing the Workflow
To illustrate the logical flow of these validation studies, the following diagrams are provided.
Caption: Workflow for Ruggedness and Robustness Testing.
Caption: Relationship between varied parameters and performance.
Conclusion
The extensive body of literature on the analysis of Salbutamol, particularly using HPLC, demonstrates that well-developed methods are both rugged and robust. The deliberate variation of critical parameters such as mobile phase composition, pH, flow rate, and temperature generally results in non-significant changes to the final assay results, with system suitability parameters remaining within acceptable limits. This resilience is a testament to the quality of the method development and validation processes employed in the pharmaceutical industry. For researchers and drug development professionals, the data and protocols presented herein provide a solid foundation for developing and validating reliable analytical methods for Salbutamol, ultimately contributing to the assurance of product quality and patient safety.
References
- 1. eijppr.com [eijppr.com]
- 2. ijsra.net [ijsra.net]
- 3. sciensage.info [sciensage.info]
- 4. Development of a Microemulsion High Performance Liquid Chromatography (MELC) Method for Determination of Salbutamol in Metered-Dose Inhalers (MDIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprs.com [ijprs.com]
- 6. A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation [article.sapub.org]
- 7. csfarmacie.cz [csfarmacie.cz]
A Comparative Analysis of Solid-Phase Extraction and Liquid-Liquid Extraction for Salbutamol Quantification
For researchers, scientists, and drug development professionals, the efficient and accurate extraction of Salbutamol from complex matrices is a critical step in bioanalysis, pharmaceutical quality control, and anti-doping screening. The two most common sample preparation techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
This comparison guide delves into the performance of SPE and LLE for Salbutamol analysis, focusing on key metrics such as recovery, precision, sensitivity, sample throughput, and solvent consumption. Detailed experimental protocols for both techniques are also provided to ensure reproducibility.
At a Glance: SPE vs. LLE for Salbutamol Analysis
Solid-Phase Extraction generally offers a more streamlined and automated workflow, resulting in higher sample throughput and reduced solvent consumption compared to Liquid-Liquid Extraction.[1] SPE methods for Salbutamol often demonstrate high and reproducible recoveries, with some studies reporting over 90%.[2][3] In contrast, LLE, while a well-established and cost-effective technique, can be more labor-intensive, prone to emulsion formation, and may exhibit lower recoveries for polar analytes like Salbutamol.
Quantitative Performance Comparison
The following tables summarize the key performance parameters for SPE and LLE in the extraction of Salbutamol from biological matrices, primarily urine and plasma.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 60-65%[4][5] to >90%[2][3] | Variable, often lower than SPE for polar compounds |
| Precision (RSD) | Inter-day RSD <10%[4][5]; Intra-day RSD ~14% at 2 ng/mL[4][5] | RSDs <10% have been reported[6] |
| Limit of Detection (LOD) | As low as 0.1 ng/mL[7] | ~2.5 ng/mL[6] |
| Limit of Quantification (LOQ) | As low as 0.25 ng/mL[7] | ~1 ng/mL (in urine)[8] |
| Processing Time | ~20 minutes per sample | 40-60 minutes per sample |
| Solvent Consumption | Generally lower | Generally higher |
| Automation Potential | High | Low |
Table 1: Comparative Performance Metrics of SPE and LLE for Salbutamol Extraction.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both Solid-Phase Extraction and Liquid-Liquid Extraction of Salbutamol.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Salbutamol in Human Serum
This protocol is based on a method described for the determination of Salbutamol in human serum using a hyper-cross-linked styrene–divinylbenzene bonded phase (e.g., ISOLUTE ENV+).[4][5]
Materials:
-
SPE cartridges (e.g., ISOLUTE ENV+, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
1% Trifluoroacetic acid (TFA) in Methanol
-
Internal Standard (IS) solution (e.g., Terbutaline)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 0.5 mL of human serum, add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute Salbutamol and the internal standard with 1 mL of 1% TFA in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS).
Liquid-Liquid Extraction (LLE) Protocol for Salbutamol in Human Plasma
This protocol is a general procedure based on methods described for the extraction of Salbutamol from biological fluids.[7][8]
Materials:
-
Ethyl acetate (HPLC grade)
-
Ammonia solution
-
Internal Standard (IS) solution (e.g., Acetaminophen)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of human plasma in a centrifuge tube, add the internal standard.
-
pH Adjustment: Add a small volume of ammonia solution to basify the sample (to approximately pH 9-10).
-
Solvent Addition: Add 5 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of Salbutamol into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.
Discussion and Recommendations
The choice between SPE and LLE for Salbutamol extraction depends on the specific requirements of the analysis.
Solid-Phase Extraction (SPE) is highly recommended for applications requiring:
-
High sample throughput: The potential for automation and faster processing times makes SPE ideal for routine analysis of a large number of samples.[1]
-
High sensitivity: SPE often provides cleaner extracts and can include a concentration step, leading to lower limits of detection.
-
Reduced solvent consumption: SPE protocols typically use smaller volumes of organic solvents, making it a more environmentally friendly option.
-
Method robustness and reproducibility: The standardized nature of SPE cartridges and automated systems can lead to better precision and reproducibility.[2]
Liquid-Liquid Extraction (LLE) may be a suitable choice for:
-
Cost-sensitive laboratories: LLE generally has lower consumable costs compared to SPE.
-
Methods that are already established: For laboratories with well-validated and long-standing LLE protocols, the transition to SPE may not be necessary unless higher throughput or sensitivity is required.
-
When dealing with a smaller number of samples: The manual nature of LLE is less of a bottleneck when sample numbers are low.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. Selective extraction of salbutamol from human plasma with the use of phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New HPLC assay for urinary salbutamol concentrations in samples collected post-inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Extraction and preconcentration of salbutamol and terbutaline from aqueous samples using hollow fiber supported liquid membrane containing anionic carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of results obtained from different analytical instruments
For Researchers, Scientists, and Drug Development Professionals
The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when transferring methods between different instruments, laboratories, or sites.[1][2] This guide provides a framework for objectively comparing the performance of analytical instruments, complete with experimental protocols and data presentation formats, to support robust and reliable analytical outcomes. Maintaining a validated state is crucial to ensure that the receiving laboratory can achieve the same reliable results as the transferring laboratory.[2][3]
The Importance of Cross-Validation
Cross-validation serves to verify that a validated analytical method produces consistent and accurate results regardless of the instrument used.[1] This is particularly vital in the pharmaceutical industry for regulatory compliance and data integrity.[1][4] The process is essential when:
-
A method is transferred from a research and development lab to a quality control lab.[3]
-
New instrumentation is introduced, such as upgrading from standard HPLC to UHPLC.[2][3]
-
Comparing data generated across different sites in a multi-center study.
-
A sponsor company transfers a method to a contract research organization (CRO).[5]
Key Performance Parameters for Comparison
Before initiating a cross-validation study, a protocol should be established that defines the performance characteristics to be evaluated and the acceptance criteria.[1][6] The key parameters, as defined by the International Council for Harmonisation (ICH), typically include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Workflow and Protocols
A structured approach is necessary for a successful cross-validation. The following workflow outlines the key stages involved.
Caption: High-level workflow for the cross-validation of analytical instruments.
Detailed Experimental Protocol: HPLC Assay Cross-Validation
This protocol provides an example for cross-validating an HPLC assay for a hypothetical active pharmaceutical ingredient (API), "DrugX," between two different HPLC systems (Instrument A and Instrument B).
1. Objective: To demonstrate that the HPLC method for quantifying DrugX produces comparable results for accuracy and precision on Instrument B as it does on the validated Instrument A.
2. Materials:
-
DrugX Reference Standard
-
Placebo (formulation matrix without API)
-
HPLC-grade Acetonitrile and Water
-
Phosphoric Acid
-
Quality Control (QC) samples: Spiked placebo at three concentrations (Low: 80 µg/mL, Mid: 100 µg/mL, High: 120 µg/mL)
3. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve DrugX reference standard in a 50:50 Acetonitrile/Water mixture.
-
QC Samples: Prepare three batches of QC samples by spiking the placebo with the standard solution to achieve the target concentrations.
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile/Water with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
5. Validation Procedure:
-
Specificity: Inject the placebo sample to ensure no interfering peaks are present at the retention time of DrugX.
-
Accuracy & Precision:
-
On each instrument, perform six replicate injections of the Mid QC sample (100 µg/mL).
-
On each instrument, perform three replicate injections of the Low (80 µg/mL) and High (120 µg/mL) QC samples.
-
The entire procedure should be repeated on a second day by a different analyst to assess intermediate precision.
-
Data Presentation and Acceptance Criteria
Summarizing the results in clear, concise tables is essential for direct comparison. Statistical analysis should be used to evaluate the data against predefined acceptance criteria. Common statistical tools include the F-test to compare precision and the Student's t-test to compare the means for accuracy.[7]
Table 1: Comparison of System Precision
| Parameter | Instrument A | Instrument B | Acceptance Criteria |
| Analyte | DrugX | DrugX | |
| Concentration | 100 µg/mL | 100 µg/mL | |
| No. of Replicates (n) | 6 | 6 | |
| Mean Peak Area | 1,254,321 | 1,258,765 | |
| Std. Deviation (SD) | 8,976 | 9,123 | |
| %RSD | 0.71% | 0.72% | %RSD ≤ 2.0% |
Table 2: Comparative Accuracy and Precision
| Level | Instrument | Conc. (µg/mL) (n=3) | Mean Recovery (%) | %RSD | Acceptance Criteria |
| Low | Instrument A | 79.8 | 99.75% | 0.85% | Mean Recovery: 98.0-102.0% |
| Instrument B | 80.3 | 100.38% | 0.91% | %RSD ≤ 2.0% | |
| Mid | Instrument A | 100.2 | 100.20% | 0.71% | |
| Instrument B | 100.5 | 100.50% | 0.72% | ||
| High | Instrument A | 120.5 | 100.42% | 0.65% | |
| Instrument B | 119.7 | 99.75% | 0.78% |
Logical Relationships in Method Validation
The various performance parameters of an analytical method are interconnected. A change in one can influence others, highlighting the importance of a holistic validation approach.
Caption: Interrelationships between key analytical method validation parameters.
By following a systematic protocol and employing clear data presentation, researchers can confidently cross-validate analytical instruments, ensuring data integrity and consistency across the lifecycle of a drug development program. This robust approach is not only a scientific necessity but also a key regulatory expectation.[1][5]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 6. fda.gov [fda.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Salbutamol-d9
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Salbutamol-d9. Adherence to established safety protocols is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.
While some Safety Data Sheets (SDS) for this compound may classify it as a non-hazardous substance, it is crucial to handle it with the same precautions as its non-deuterated counterpart, Salbutamol.[1][2] Salbutamol is recognized as being harmful if swallowed, capable of causing serious eye irritation and allergic skin reactions, and poses a danger to aquatic life with long-term effects.[3] Therefore, environmental release of this compound should be strictly avoided.[4]
Key Disposal and Safety Information
To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the critical data related to the disposal and handling of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | While some sources state "Not a hazardous substance," it is prudent to treat it as hazardous waste due to the properties of Salbutamol. | [1][2][3] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [5] |
| Regulatory Compliance | Disposal must be conducted in accordance with all prevailing local, state, and federal regulations. | [1][5] |
| Container Management | Leave chemicals in their original containers when possible. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Waste containers must be made of a compatible material, have tightly fitting caps, and be kept closed. | [6] |
| Labeling | All waste containers must be clearly labeled with their contents and approximate concentrations. If reusing a container, completely deface the original label. | [6] |
| Environmental Precautions | Prevent the substance from entering drains, water courses, or the soil. Releases to the environment should be avoided. | [1][4] |
| Personal Protective Equipment (PPE) | Use appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing. | [1] |
| Spill Cleanup | For spills, absorb the solution with a liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations. | [1] |
Procedural Workflow for Disposal
The proper disposal of this compound is a multi-step process that ensures both personnel safety and environmental protection. The following workflow diagram illustrates the logical sequence of actions to be taken.
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab degradation or deactivation of this compound prior to disposal. Therefore, the recommended and safest procedure is to treat it as chemical waste and transfer it to a licensed disposal facility.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal policies and your local environmental regulations for complete compliance.
References
Personal protective equipment for handling Salbutamol-d9
Essential Safety and Handling of Salbutamol-d9
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound, a deuterated analog of Salbutamol.
Chemical and Physical Properties
| Property | Value |
| Synonyms | (±)-Salbutamol-d9, DL-Salbutamol-d9, (±)-Albuterol-d9 |
| CAS Number | 1173021-73-2 |
| Molecular Formula | C13H12D9NO3 |
| Molecular Weight | 248.4 g/mol |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and may provoke an allergic skin reaction.[1][2] Additionally, it is harmful to aquatic life with long-lasting effects.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile) | Double gloving with chemotherapy-rated gloves |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield |
| Skin and Body | Laboratory coat | Disposable gown resistant to hazardous drugs |
| Respiratory | Not generally required with adequate ventilation | NIOSH-approved respirator (e.g., N95) if dust or aerosols are generated |
Handling and Storage Procedures
Safe Handling:
-
Avoid all direct contact with the substance.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Ensure the work area is well-ventilated.[4]
Storage:
-
Store in a tightly sealed container.[5]
-
Protect from light and moisture.[5]
-
Refer to the manufacturer's specific storage temperature recommendations, which may include refrigeration.[5]
Spills and Emergency Procedures
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation or an allergic reaction occurs, seek medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in the general trash.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
